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(4-Fluoro-1-benzothiophen-2-yl)methanol Documentation Hub

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  • Product: (4-Fluoro-1-benzothiophen-2-yl)methanol
  • CAS: 957059-61-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of (4-Fluoro-1-benzothiophen-2-yl)methanol

Foreword: The Imperative of Unambiguous Structure Elucidation in Drug Discovery In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a proce...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structure Elucidation in Drug Discovery

In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but the very bedrock of its journey from a laboratory curiosity to a potential therapeutic agent. The benzothiophene scaffold, a privileged heterocyclic system, is a recurring motif in a multitude of pharmacologically active compounds. Its derivatives have shown a remarkable breadth of biological activities, and as such, are of profound interest to medicinal chemists. The introduction of a fluorine atom, as in the case of (4-Fluoro-1-benzothiophen-2-yl)methanol, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. It is this nuanced interplay of structure and function that necessitates a rigorous and multi-faceted approach to structure elucidation.

This guide eschews a rigid, templated methodology. Instead, it presents a holistic and logical workflow for the structural characterization of (4-Fluoro-1-benzothiophen-2-yl)methanol, framed as a practical case study. We will navigate the synergistic application of modern spectroscopic techniques, from the foundational insights of nuclear magnetic resonance and mass spectrometry to the definitive confirmation offered by X-ray crystallography. Each step is rationalized, providing not just the "how" but, more critically, the "why," reflecting the decision-making process of an experienced analytical scientist.

The Genesis of the Molecule: A Plausible Synthetic Pathway

Before a structure can be elucidated, the molecule must first be synthesized. A plausible and efficient synthesis not only provides the material for analysis but also offers initial structural hypotheses based on the expected chemical transformations. A common route to 2-substituted benzothiophenes involves the cyclization of a suitable precursor. For (4-Fluoro-1-benzothiophen-2-yl)methanol, a logical approach would be the reduction of a corresponding ester, which itself can be synthesized via a well-established benzothiophene formation reaction.

A potential synthetic route is outlined below:

Synthesis start 2-Fluoro-thiophenol intermediate1 Ethyl 2-((2-fluorophenyl)thio)acetate start->intermediate1 S-alkylation reagent1 Ethyl chloroacetate (Base) intermediate2 Ethyl 4-fluoro-1-benzothiophene-2-carboxylate intermediate1->intermediate2 Intramolecular Friedel-Crafts Acylation reagent2 Eaton's Reagent (PPA/POCl3) (Cyclization) product (4-Fluoro-1-benzothiophen-2-yl)methanol intermediate2->product Ester Reduction reagent3 LiAlH4 or NaBH4 (Reduction)

Figure 1: A proposed synthetic pathway for (4-Fluoro-1-benzothiophen-2-yl)methanol.

This proposed synthesis provides the first piece of the structural puzzle, suggesting a benzothiophene core with a fluorine atom on the benzene ring and a hydroxymethyl group at the 2-position of the thiophene ring. The subsequent analytical work is designed to confirm this hypothesis unequivocally.

A Multi-pronged Analytical Strategy for Structure Confirmation

The core of structure elucidation lies in the strategic application of various analytical techniques, each providing a unique and complementary piece of information. The overall workflow is designed to be a self-validating system, where the data from each method corroborates the others, leading to a single, unambiguous structural assignment.

Elucidation_Workflow Sample Synthesized Compound (Purified) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition - Fragmentation Pattern Sample->MS NMR Nuclear Magnetic Resonance (NMR) ¹H NMR ¹³C NMR ¹⁹F NMR - Carbon-Hydrogen Framework - Connectivity (via coupling) - Presence and Environment of Fluorine Sample->NMR FTIR FTIR Spectroscopy - Presence of Functional Groups (e.g., -OH, C-F, aromatic C-H) Sample->FTIR XRC Single Crystal X-ray Crystallography - Definitive 3D Structure - Bond Lengths and Angles - Stereochemistry Sample->XRC If suitable crystals are obtained Structure Confirmed Structure of (4-Fluoro-1-benzothiophen-2-yl)methanol MS->Structure NMR->Structure FTIR->Structure XRC->Structure

Exploratory

An In-depth Technical Guide to 13C NMR Chemical Shifts for Fluorinated Benzothiophenes

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the key principles and practical applications of 13C Nuclear Magnetic Resonance (NMR) spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the key principles and practical applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of fluorinated benzothiophenes. This class of compounds is of significant interest in medicinal chemistry and materials science, and a thorough understanding of their NMR spectroscopic properties is crucial for unambiguous structure elucidation and quality control.

Introduction: The Significance of Fluorine in Benzothiophene Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the context of benzothiophenes, a privileged scaffold in drug discovery, fluorination can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets. Consequently, the synthesis and characterization of fluorinated benzothiophenes are of paramount importance.

13C NMR spectroscopy is an indispensable tool for the structural analysis of these molecules. However, the presence of fluorine introduces complexities that require a specialized understanding of its effects on 13C chemical shifts and the appearance of the NMR spectrum. This guide will delve into these effects, providing a framework for the interpretation of 13C NMR data for this important class of compounds.

Fundamental Principles of 13C NMR in the Context of Fluorinated Compounds

The 13C NMR spectrum provides information about the chemical environment of each carbon atom in a molecule.[1] The key parameters are the chemical shift (δ), reported in parts per million (ppm) relative to a standard (typically tetramethylsilane, TMS), and the coupling constant (J), which describes the through-bond interaction between nuclear spins.[2]

When fluorine (¹⁹F), a spin-active nucleus with 100% natural abundance, is present in a molecule, it significantly influences the 13C NMR spectrum in two primary ways:

  • Chemical Shift Perturbations: The high electronegativity of fluorine leads to strong inductive effects, generally causing a downfield shift (deshielding) of the directly attached carbon (the α-carbon) and more complex effects on carbons further away.

  • ¹³C-¹⁹F Spin-Spin Coupling: The interaction between the ¹³C and ¹⁹F nuclei results in the splitting of carbon signals into multiplets.[3] The magnitude of this coupling (J-coupling) is dependent on the number of bonds separating the two nuclei and provides valuable structural information.[4]

These C-F coupling constants can be substantial, often making the signals from fluorinated carbons difficult to identify in spectra with a low signal-to-noise ratio, as the signal intensity is distributed across multiple lines.[3]

Experimental Protocols for Acquiring 13C NMR of Fluorinated Benzothiophenes

Obtaining high-quality 13C NMR spectra of fluorinated benzothiophenes is crucial for accurate analysis. The following outlines a standard experimental workflow.

Sample Preparation
  • Dissolution: Dissolve 10-50 mg of the purified fluorinated benzothiophene derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

A standard workflow for acquiring a proton-decoupled 13C NMR spectrum is as follows:

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve Sample prep2 Add TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Tune Probe to ¹³C and ¹H Frequencies acq2->acq3 acq4 Set Acquisition Parameters acq3->acq4 acq5 Acquire Data acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS proc3->proc4

Caption: Standard workflow for 13C NMR data acquisition.

Key Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to encompass the full range of carbon chemical shifts.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: This will vary depending on the sample concentration, but several thousand scans are often required to achieve an adequate signal-to-noise ratio.

For complex molecules or to simplify spectra, advanced techniques such as ¹⁹F decoupling can be employed, which requires a spectrometer equipped with a triple-resonance probe.[3] This technique removes the C-F coupling, resulting in singlet peaks for the carbon atoms, which can aid in signal assignment. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are also invaluable for the complete and unambiguous assignment of all ¹³C signals by correlating them to the proton signals.

Analysis of ¹³C NMR Chemical Shifts in Fluorinated Benzothiophenes

The position of the fluorine substituent on the benzothiophene ring system has a predictable, yet nuanced, effect on the ¹³C chemical shifts. The following sections summarize the expected trends based on available data.

Numbering Convention

For clarity, the standard IUPAC numbering for the benzothiophene ring system is used throughout this guide:

Caption: IUPAC numbering of the benzothiophene core.

Chemical Shifts of Unsubstituted Benzothiophene

To understand the effect of fluorination, it is essential to first consider the ¹³C NMR chemical shifts of the parent benzothiophene molecule.

Carbon AtomChemical Shift (δ, ppm)
C2126.5
C3122.9
C3a139.8
C4124.3
C5124.2
C6123.4
C7121.7
C7a139.3

Note: These are approximate values and can vary slightly depending on the solvent.

Effects of Monofluorination

The introduction of a single fluorine atom significantly perturbs the electronic environment of the benzothiophene core. The most pronounced effect is on the carbon directly attached to the fluorine (C-α), which experiences a large downfield shift due to the strong deshielding effect of the fluorine atom.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) and ¹³C-¹⁹F Coupling Constants (J, Hz) for Monofluorinated Benzothiophenes.

Position of FC2C3C3aC4C5C6C7C7a
4-Fluoro 127.1121.5138.5 (d, J=4.4)158.2 (d, J=250.1) 114.1 (d, J=22.0)123.9 (d, J=8.8)114.8 (d, J=24.2)140.1 (d, J=12.1)
5-Fluoro 127.0 (d, J=3.3)123.4136.4 (d, J=4.4)111.4 (d, J=24.2)161.5 (d, J=245.5) 112.5 (d, J=25.3)122.9 (d, J=8.8)140.8 (d, J=11.0)
6-Fluoro 125.1 (d, J=4.4)123.6139.9 (d, J=9.9)125.6 (d, J=8.8)114.3 (d, J=24.2)163.1 (d, J=246.6) 109.8 (d, J=26.4)135.9 (d, J=4.4)
7-Fluoro 126.9124.5140.8 (d, J=13.2)120.5 (d, J=8.8)125.1 (d, J=3.3)117.1 (d, J=23.1)159.9 (d, J=243.2) 125.3 (d, J=4.4)

Data compiled and averaged from various sources. The carbon directly attached to fluorine is highlighted in bold.

Key Observations:

  • ¹JCF: The one-bond C-F coupling constant is consistently large, typically in the range of 240-250 Hz.

  • ²JCF: The two-bond coupling (to the ortho carbons) is also significant, generally between 20-30 Hz.

  • ³JCF: The three-bond coupling (to the meta carbons) is smaller, usually in the range of 3-10 Hz.

  • Long-Range Coupling: Four- and five-bond couplings are also often observed, though they are typically smaller (< 5 Hz).

Effects of Polyfluorination

As the number of fluorine substituents increases, the ¹³C NMR spectrum becomes more complex due to multiple C-F couplings and overlapping substituent effects. For highly fluorinated systems like 4,5,6,7-tetrafluorobenzothiophene, the chemical shifts of the fluorinated carbons are significantly shifted downfield. The coupling patterns can be intricate, often requiring 2D NMR techniques for complete assignment.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of NMR experiments is dictated by the complexity of the molecule and the specific information required.

experimental_choice start Structural Question exp1d ¹H and ¹³C{¹H} NMR start->exp1d Initial Characterization info1 Basic structure, C & H count exp1d->info1 exp2d 2D NMR (COSY, HSQC, HMBC) info2 Unambiguous assignments exp2d->info2 exp_f_dec ¹³C{¹H, ¹⁹F} NMR info3 Simplified spectrum, chemical shifts without coupling exp_f_dec->info3 info1->exp2d Complex Molecule? info1->exp_f_dec

Caption: Logic for selecting appropriate NMR experiments.

A self-validating system in NMR spectroscopy involves the use of complementary experiments to confirm assignments. For instance, a chemical shift assigned based on a 1D ¹³C spectrum can be validated by its correlation to a specific proton in an HSQC experiment, which in turn is assigned based on its coupling patterns in the ¹H and COSY spectra. The observation of long-range correlations in an HMBC spectrum further solidifies the structural assignment.

Conclusion

13C NMR spectroscopy is a powerful and essential technique for the structural elucidation of fluorinated benzothiophenes. The predictable, yet distinct, effects of fluorine substitution on ¹³C chemical shifts and the wealth of information provided by ¹³C-¹⁹F coupling constants allow for detailed structural analysis. By employing a combination of standard 1D and advanced 2D NMR experiments, researchers can confidently characterize these important molecules, paving the way for their application in drug discovery and materials science.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Foundational

Strategic Discovery of Novel Benzothiophene Scaffolds: From C-H Activation to Metabolic Tuning

Executive Summary The benzothiophene scaffold represents a cornerstone of modern medicinal chemistry, serving as a lipophilic, sulfur-containing bioisostere of the indole ring. While classical derivatives like Raloxifene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiophene scaffold represents a cornerstone of modern medicinal chemistry, serving as a lipophilic, sulfur-containing bioisostere of the indole ring. While classical derivatives like Raloxifene (Evista) and Zileuton (Zyflo) have validated the pharmacophore, the "low-hanging fruit" of simple 2,3-substitution has largely been harvested.

This technical guide addresses the discovery of novel benzothiophene scaffolds through the lens of late-stage functionalization and metabolic foresight. We move beyond traditional cyclization chemistries (e.g., Fiesselmann synthesis) to explore transition-metal-catalyzed C–H activation and photoredox strategies that access previously chemically intractable positions. Furthermore, we integrate metabolic stability—specifically the mitigation of S-oxidation and reactive arene oxide formation—as a primary design criterion rather than a retrospective screen.

Structural Significance & Pharmacophore Mapping

The Indole-Benzothiophene Bioisosterism

The benzothiophene core is frequently utilized as a bioisostere for indole. However, this is not a 1:1 swap. The substitution of the indole nitrogen (NH) with sulfur (S) introduces critical physicochemical shifts that drive potency and ADME profiles.

  • Lipophilicity: The sulfur atom significantly increases

    
    , enhancing membrane permeability but potentially reducing aqueous solubility.
    
  • Hydrogen Bonding: Unlike the indole NH (H-bond donor), the benzothiophene sulfur is a weak H-bond acceptor. This loss of donor capability must be compensated for by flanking substituents if the binding pocket requires a donor interaction (e.g., Serine or Threonine residues).

  • Electronic Distribution: The thiophene ring is

    
    -excessive but less electron-rich than pyrrole, altering the reactivity profile toward electrophilic aromatic substitution and metabolic oxidation.
    
Visualization: Scaffold Hopping Logic

The following diagram illustrates the strategic evolution from a generic indole scaffold to a benzothiophene, highlighting the physicochemical shifts.

Bioisosterism cluster_0 Key Differences Indole INDOLE SCAFFOLD (H-Bond Donor) (Moderate LogP) Benzothiophene BENZOTHIOPHENE SCAFFOLD (Weak H-Bond Acceptor) (High LogP) Indole->Benzothiophene Bioisosteric Replacement (NH -> S) Optimization OPTIMIZATION (Solubility Tuning) (Metabolic Blocking) Benzothiophene->Optimization Functionalization diff1 Loss of NH Donor Benzothiophene->diff1 diff2 Increased Lipophilicity Benzothiophene->diff2 diff3 S-Oxidation Liability Benzothiophene->diff3

Figure 1: Strategic logic of Indole-to-Benzothiophene scaffold hopping, highlighting the physicochemical trade-offs.

Synthetic Strategies for Novel Scaffolds

To discover novel scaffolds, we must abandon methods that require pre-functionalized starting materials (e.g., thiophenols). The frontier of discovery lies in C–H Activation , allowing for the direct installation of complex moieties at the C2 and C3 positions, and even the benzenoid ring (C4-C7), which is traditionally difficult to access.

Regioselective C–H Arylation

Palladium-catalyzed C–H activation is the method of choice for late-stage diversification.

  • C2-Selectivity: The C2 proton is the most acidic (pKa ~32) and is the default site for deprotonation-based mechanisms (CMD - Concerted Metallation-Deprotonation).

  • C3-Selectivity: Accessing C3 often requires blocking C2 or using specific directing groups (DGs) or electrophilic mechanisms where the C3 position is more nucleophilic.

Experimental Protocol: Pd-Catalyzed C-H Arylation (C2-Selective)

This protocol is designed for the rapid library generation of 2-arylbenzothiophenes without using halogenated precursors on the heterocycle.

Reagents:

  • Substrate: Benzothiophene (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or PCy₃ (10 mol%) - Note: Electron-rich phosphines favor oxidative addition.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) - Crucial for the CMD mechanism.

  • Solvent: DMA or PivOH/Xylene (Pivalic acid acts as a proton shuttle).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with Pd(OAc)₂ (0.05 mmol), Ligand (0.10 mmol), Base (2.0 mmol), and the Aryl Bromide (1.5 mmol).

  • Addition: Add Benzothiophene (1.0 mmol) and anhydrous solvent (5 mL). If using PivOH (30 mol%), add it now.

  • Reaction: Seal the tube and heat to 110°C for 16 hours. Causality: High temperature is required to overcome the activation energy of the C-H bond cleavage step.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a celite pad to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm regioselectivity (C2 vs C3) using 1H NMR (NOE experiments) and HRMS.

Visualization: C-H Activation Catalytic Cycle

Understanding the CMD mechanism is vital for troubleshooting low yields.

CH_Activation Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigEx PivOH/Base CMD CMD Step (C-H Cleavage) LigEx->CMD Benzothiophene RedElim Reductive Elimination (Product Release) CMD->RedElim -PivOH RedElim->Pd0

Figure 2: Catalytic cycle for Pd-catalyzed C-H activation via Concerted Metallation-Deprotonation (CMD).

Medicinal Chemistry Optimization: Metabolic Stability

A common failure mode for benzothiophene drug candidates is metabolic toxicity. The sulfur atom and the C2-C3 double bond are "soft spots" for Cytochrome P450 enzymes.

The S-Oxidation & Arene Oxide Liability
  • S-Oxidation: CYP450s can oxidize the sulfur to a sulfoxide and subsequently a sulfone. While sometimes active metabolites, these increase polarity and clearance rates.

  • Arene Oxide Formation: Oxidation across the C2-C3 double bond can form a reactive epoxide (arene oxide). This electrophile can react with glutathione (GSH) or, more dangerously, cellular proteins, leading to hepatotoxicity (idiosyncratic toxicity).[1]

Mitigation Strategies
LiabilityStructural FixMechanistic Rationale
S-Oxidation Introduce electron-withdrawing groups (EWG) on the benzene ring.Reduces electron density on Sulfur, making it less nucleophilic toward the heme-oxo species.
Arene Oxide Substitution at C2/C3 (e.g., Methyl, CF3).Steric hindrance blocks the approach of the oxidant; electronic modulation destabilizes the transition state for epoxidation.
Rapid Clearance Fluorination of metabolic soft spots.Blocks C-H hydroxylation sites; C-F bond is metabolically inert.
Protocol: Microsomal Stability Assay (Metabolic Screen)

This assay determines the intrinsic clearance and identifies major metabolites (e.g., +16 Da for oxidation).

Methodology:

  • Incubation: Pre-incubate 1 µM test compound with liver microsomes (human/rat, 0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to initiate Phase I metabolism.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

References

  • Review of Benzothiophene Biological Activities

    • Title: An overview of benzo[b]thiophene-based medicinal chemistry.
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Metabolic Issues (S-Oxidation/Arene Oxides)

    • Title: In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety.[2]

    • Source: Chemico-Biological Interactions.[3]

    • URL:[Link]

  • C-H Activation Methodologies

    • Title: Recent Developments in C–H Activation for Materials Science.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Bioisosterism Principles

    • Title: The Influence of Bioisosteres in Drug Design.[5][6][7]

    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

Sources

Exploratory

(4-Fluoro-1-benzothiophen-2-yl)methanol safety and handling

Title: Technical Safety & Handling Guide: (4-Fluoro-1-benzothiophen-2-yl)methanol Executive Summary (4-Fluoro-1-benzothiophen-2-yl)methanol (CAS: Research Chemical - Analogous Referencing Applied) is a specialized hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Safety & Handling Guide: (4-Fluoro-1-benzothiophen-2-yl)methanol

Executive Summary (4-Fluoro-1-benzothiophen-2-yl)methanol (CAS: Research Chemical - Analogous Referencing Applied) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors (e.g., SYK, tyrosine kinases) and modulators of the STING pathway.[1] Its structural core—a benzothiophene fused ring with a fluorine substitution—imparts metabolic stability by blocking the C4 position from cytochrome P450 oxidation, a common liability in drug design.

This guide provides a self-validating safety and operational framework for researchers handling this compound. Due to its status as a high-value intermediate with limited toxicological data, this protocol adopts a "Universal Precaution" approach, treating the substance as a potent sensitizer and irritant.

Part 1: Physicochemical & Hazard Profile[2]

1.1 Identity & Properties The presence of the fluorine atom increases lipophilicity (LogP) relative to the non-fluorinated parent, potentially enhancing skin absorption.

PropertySpecificationOperational Implication
IUPAC Name (4-Fluoro-1-benzothiophen-2-yl)methanolPrimary identifier for inventory.[1]
Formula C₉H₇FOS--
Mol.[2][3][4][5][6][7][8] Weight 182.22 g/mol Calculation basis for stoichiometry.
Appearance Off-white to pale yellow solidDiscoloration indicates oxidation to aldehyde.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateCompatible with standard organic workups.
Est. LogP ~2.2Moderate lipophilicity; potential for passive membrane transport.
Reactivity Primary AlcoholSusceptible to oxidation (to aldehyde/acid) and conversion to halides.

1.2 Hazard Identification (GHS Classification) Based on structural analogs (e.g., benzo[b]thiophene-2-methanol) and functional group analysis.[1]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H317: May cause an allergic skin reaction (Benzothiophene moiety is a known structural alert for sensitization).

  • H335: May cause respiratory irritation.[1]

Part 2: Strategic Safety Protocols (The Self-Validating System)

2.1 Engineering Controls & PPE Hierarchy Do not rely solely on PPE. The primary barrier must be engineering controls.

  • Primary Barrier: All solid handling (weighing) must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Glove Permeation Strategy:

    • Inner Glove: Nitrile (4 mil) - Tactile sensitivity.[1]

    • Outer Glove: Extended cuff Nitrile (8 mil) or Laminate (Silver Shield) if handling concentrated solutions (>1 M).

    • Validation: Change outer gloves immediately upon splash; change inner gloves every 2 hours.[1]

  • Respiratory: If fume hood work is impossible (e.g., instrument maintenance), use a full-face respirator with P100/Organic Vapor cartridges.

2.2 Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen.[1] The benzylic-like alcohol position is prone to auto-oxidation.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Segregation: Keep away from strong oxidizing agents (e.g., KMnO₄, CrO₃) and acid chlorides.

Part 3: Operational Handling & Synthesis Workflows

3.1 Synthesis Context: Reduction from Carboxylic Acid The most common route to this alcohol is the reduction of 4-fluorobenzo[b]thiophene-2-carboxylic acid.[1] This reaction involves high-energy reductants (LiAlH₄ or Borane-THF), introducing flammability and quenching hazards.[1]

Protocol: Borane-Mediated Reduction

  • Setup: Flame-dry a 3-neck round bottom flask; cool under N₂ flow.

  • Dissolution: Dissolve the acid precursor in anhydrous THF (0.5 M).

  • Addition: Add BH₃·THF complex (1.5 equiv) dropwise at 0°C. Causality: Slow addition prevents thermal runaway from the exothermic hydrogen release.

  • Monitoring: Warm to RT. Monitor by TLC (System: 30% EtOAc/Hexane). The acid spot (baseline) should disappear; the alcohol spot (Rf ~0.4) will appear.[2][4]

  • Quench (Critical Step): Cool to 0°C. Add Methanol dropwise until bubbling ceases. Safety Check: Do not add aqueous acid immediately; the borate-methanol intermediate must form first to avoid violent hydrolysis.[1]

3.2 Workflow Visualization The following diagram maps the safety checkpoints during the synthesis and isolation lifecycle.

G cluster_safety Critical Safety Gates Start Precursor: 4-Fluorobenzo[b]thiophene-2-carboxylic acid Reagent Reductant Addition (BH3-THF or LiAlH4) Start->Reagent Inert Atm (N2) Reaction Reaction Phase (THF, 0°C -> RT) Reagent->Reaction Exothermic Control Monitor TLC Validation (Disappearance of Acid) Reaction->Monitor Monitor->Reaction If Incomplete Quench Quench Protocol (MeOH dropwise @ 0°C) Monitor->Quench If Complete Workup Extraction (EtOAc) & Concentration Quench->Workup H2 Gas Evolution Product Target: (4-Fluoro-1-benzothiophen-2-yl)methanol Workup->Product

Figure 1: Synthesis workflow emphasizing the critical thermal and gas-evolution safety gates during the reduction process.

Part 4: Emergency Response & Waste Management

4.1 Spill Response Decision Matrix

  • Minor Spill (<500 mg solid):

    • Don double nitrile gloves and N95 mask.

    • Cover with wet paper towels (to prevent dust).

    • Scoop into hazardous waste bag.

    • Clean area with 10% bleach solution (oxidizes traces), then water.

  • Major Spill (>5 g or Solution):

    • Evacuate the immediate area.[1]

    • Allow aerosols to settle (15 mins).

    • Use chemical spill pads.[1] Do not use forced air to dry.[1]

4.2 Waste Disposal

  • Stream: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).

  • Labeling: Must be tagged as "Toxic / Irritant - Benzothiophene Derivative".[1]

  • Quenching: Ensure all reduction reaction mixtures are fully quenched and at neutral pH before adding to waste drums to prevent pressure buildup.

References

  • PubChemLite. (2025).[8] (4-Fluoro-1-benzothiophen-2-yl)methanol - Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link] (Accessed via PubChem Search).

  • World Intellectual Property Organization. (2019). Patent WO2019219820A1: Substituted condensed thiophenes as modulators of STING. (Describes the use of 4-fluorobenzo[b]thiophene-2-carboxylic acid as a precursor). Available at: [Link][1]

  • National Institutes of Health. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes. PubMed Central.[1][2] Available at: [Link]

Sources

Foundational

Fluorinated Heterocyclic Compounds: A Core Component of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic fusion of heterocyclic chemistry with the unique properties of fluorine has created a powerful and enduring platfo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic fusion of heterocyclic chemistry with the unique properties of fluorine has created a powerful and enduring platform for the development of novel therapeutics. Heterocyclic scaffolds are ubiquitous in nature and form the backbone of a vast number of approved drugs, while the incorporation of fluorine can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of fluorinated heterocyclic compounds, from the fundamental principles governing fluorine's influence to the synthetic strategies employed and their successful application in modern medicine.

Chapter 1: The Fluorine Advantage: Modulating Molecular Properties for Therapeutic Success

The decision to introduce fluorine into a drug candidate is a strategic one, aimed at overcoming specific pharmacological hurdles. The unique characteristics of the fluorine atom, when placed within a heterocyclic framework, can dramatically alter a molecule's behavior in a biological system.

Intrinsic Properties of Fluorine

Fluorine's utility stems from a combination of properties that are unique among the elements. It is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen.[2][3] Furthermore, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond energy of approximately 116 kcal/mol.[4]

PropertyFluorine (F)Hydrogen (H)Oxygen (O)Chlorine (Cl)
Electronegativity (Pauling) 3.982.203.443.16
van der Waals Radius (Å) 1.471.201.521.75
C-X Bond Energy (kcal/mol) ~116~99~86~81
Causality of Fluorine's Effects on Drug Candidates

The introduction of fluorine is not merely a substitution but a calculated modification to influence key drug-like properties.

  • Enhanced Metabolic Stability: The exceptional strength of the C-F bond is the primary reason for its use in blocking metabolic oxidation.[4] Many drug molecules are cleared from the body via oxidation by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond. By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively shield that position from enzymatic attack, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed near a basic nitrogen atom within a heterocycle, it can significantly lower the pKa, reducing the degree of protonation at physiological pH.[1][7] This is a critical consideration for optimizing a drug's solubility, cell membrane permeability, and interaction with its biological target.

  • Control of Molecular Conformation: Fluorine's stereoelectronic effects can impose specific conformational preferences on a molecule.[7] This "conformational locking" can pre-organize a drug molecule into the precise three-dimensional shape required for optimal binding to its target protein, thereby increasing potency and selectivity.

  • Improved Binding Affinity: The C-F bond can participate in a range of non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and orthogonal multipolar interactions with protein backbones.[8][9] In many cases, these interactions contribute favorably to the overall binding energy of the drug-target complex.

  • Tuning Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While the substitution of a single hydrogen for fluorine can modestly increase lipophilicity, the introduction of polyfluorinated groups like trifluoromethyl (-CF3) significantly enhances it.[1][3] This allows for fine-tuning of a molecule's ability to cross cellular membranes and reach its site of action.

Fluorine_Effects cluster_properties Intrinsic Properties of Fluorine cluster_effects Impact on Drug Molecule Prop1 High Electronegativity Effect1 Modulates pKa Prop1->Effect1 -I Effect Effect4 Enhances Binding Prop1->Effect4 Dipole Interactions Effect5 Adjusts Lipophilicity Prop1->Effect5 Prop2 Small Atomic Radius Effect2 Controls Conformation Prop2->Effect2 Bioisosterism Prop3 Strong C-F Bond Effect3 Blocks Metabolism Prop3->Effect3 Inertness

Causality diagram linking fluorine's intrinsic properties to its effects on drug molecules.

Chapter 2: Strategies for the Synthesis of Fluorinated Heterocycles

Despite the significant advantages of incorporating fluorine, its introduction into heterocyclic frameworks presents considerable synthetic challenges.[1][10] The choice of synthetic strategy is crucial and is often a balance between efficiency, scalability, and the complexity of the target molecule.

The Building Block vs. Late-Stage Fluorination Dilemma

Two primary philosophies dominate the synthesis of these compounds: the "building block" approach and "late-stage fluorination."

  • The Building Block Approach: This is the most established and widely used strategy, particularly in industrial settings.[4] The core principle is to use commercially available or readily synthesized small molecules that already contain the desired fluorine atoms or fluorinated groups. These pre-fluorinated precursors are then carried through a synthetic sequence to construct the final heterocyclic target.

    • Causality: This approach is favored because it avoids exposing a complex, multifunctional drug candidate to potentially harsh and unselective fluorinating reagents. The regiochemistry of fluorine incorporation is controlled from the outset, leading to more predictable and reliable outcomes.

  • Late-Stage Fluorination (LSF): LSF is the "holy grail" of organofluorine chemistry. It involves introducing the fluorine atom at or near the end of a synthetic sequence.[4]

    • Causality: The primary advantage of LSF is its potential to rapidly generate a library of fluorinated analogs from a common, non-fluorinated advanced intermediate. This is exceptionally valuable in the lead optimization phase of drug discovery, where structure-activity relationships (SAR) are being explored. However, LSF reactions can suffer from issues with regioselectivity and functional group tolerance.[11]

Synthesis_Strategy Start Start Synthesis? Decision1 Is Fluorinated Precursor Available & Inexpensive? Start->Decision1 Decision2 Is Substrate Complex / Sensitive? Decision1->Decision2 No Path1_Node Use Building Block Approach Decision1->Path1_Node Yes Decision2->Path1_Node Yes Path2_Node Attempt Late-Stage Fluorination Decision2->Path2_Node No

Decision workflow for selecting a synthetic strategy for fluorinated heterocycles.
Protocol Example: Synthesis of a 4-Fluoropyrazole Moiety (Building Block Approach)

The fluoropyrazole core is present in several FDA-approved drugs.[8] This protocol outlines a common building block approach.

Objective: Synthesize a generic N-protected 4-fluoropyrazole.

Methodology:

  • Step 1: Condensation Reaction.

    • To a solution of 3,3-difluoro-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

    • Causality: The diketone is the fluorinated building block. Hydrazine is the source of the two nitrogen atoms required for the pyrazole ring. The reaction is a classical condensation to form the heterocyclic core.

  • Step 2: Aromatization/Fluoride Elimination.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The intermediate dihydroxypyrazoline will spontaneously eliminate water and a fluoride ion to form the aromatic 4-fluoropyrazole.

    • Causality: The driving force for this step is the formation of the stable aromatic pyrazole ring.

  • Step 3: N-Protection.

    • After removing the solvent under reduced pressure, dissolve the crude 4-fluoropyrazole in dichloromethane (DCM). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir at room temperature for 12 hours.

    • Causality: The Boc group is added to protect one of the pyrazole nitrogens. This is essential for controlling regioselectivity in subsequent cross-coupling reactions, a common step in elaborating the drug molecule.

  • Step 4: Workup and Purification.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel to yield the N-Boc-4-fluoropyrazole.

    • Causality: The aqueous workup removes unreacted reagents and byproducts. Chromatography provides the final, pure product, which is validated by NMR and mass spectrometry.

Chapter 3: Case Studies of FDA-Approved Fluorinated Heterocyclic Drugs

The tangible success of this compound class is best illustrated by examining drugs that have reached the market. A significant number of recently approved pharmaceuticals feature a fluorinated heterocyclic core.[4][8]

Drug (Brand Name)Heterocyclic CoreTherapeutic AreaThe Role of Fluorine
Pralsetinib (Gavreto)FluoropyrazoleOncology (Lung Cancer)The 4-fluoropyrazole group enables a unique binding mode, crucial for high affinity and overcoming resistance mutations.[8]
Alpelisib (Piqray)Fluorinated PyridineOncology (Breast Cancer)The fluorine atom enhances metabolic stability and bioavailability. It also forms a key hydrogen bond in the PI3K binding site, increasing potency.[8]
Favipiravir (Avigan)FluoropyrazineAntiviralActs as a mutagenic RNA chain terminator. The fluorine atom enhances the electron-withdrawing nature of the heterocycle, which is critical for its mechanism of action.[9]
Sofosbuvir (Sovaldi)Fluorinated UracilAntiviral (Hepatitis C)This prodrug is a fluorinated nucleoside. The 2'-fluoro substituent sterically hinders the 3'-hydroxyl group, influencing the conformation required for incorporation into the viral RNA by the polymerase.[9]

Chapter 4: Future Outlook and Emerging Frontiers

The field of fluorinated heterocycles is dynamic and continues to evolve.

  • Advanced Synthetic Methods: Research is intensely focused on developing more efficient and selective late-stage fluorination techniques, including those based on photoredox catalysis and C-H activation, which promise to streamline the drug discovery process.[12][13]

  • Fluorine in Diagnostics: The positron-emitting isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET) imaging. The development of novel ¹⁸F-labeled heterocyclic tracers is a burgeoning field, enabling non-invasive visualization of biological processes and target engagement in real-time.[7]

  • Environmental Considerations: The persistence of certain organofluorine compounds, particularly per- and polyfluoroalkyl substances (PFAS), has raised environmental concerns.[4] While structurally distinct from most pharmaceuticals, the high stability of the C-F bond means that the fate of fluorinated drug metabolites in the environment is an area of growing scientific scrutiny.[4] Responsible design and lifecycle assessment will become increasingly important for the sustainable development of future fluorinated medicines.

Conclusion

The strategic incorporation of fluorine into heterocyclic scaffolds is a proven and highly effective strategy in modern drug discovery. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can overcome challenges related to metabolic stability, target affinity, and pharmacokinetics.[1][14] While synthetic challenges remain, ongoing innovation in fluorination chemistry, coupled with a deeper understanding of fluorine's influence on biological systems, ensures that fluorinated heterocycles will continue to be a vital source of new medicines for the foreseeable future.

References

  • Title: FLUORINATED HETEROCYCLIC COMPOUNDS Source: Google Books URL
  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics Source: Bentham Science URL: [Link]

  • Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Modern advances in heterocyclic chemistry in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery Source: Macquarie University URL: [Link]

  • Title: Key developments in fluorinated heterocycles Source: Taylor & Francis Online URL: [Link]

  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL: [Link]

  • Title: Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: PubMed URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Organofluorines Source: ResearchGate URL: [Link]

  • Title: Organofluorine chemistry Source: Wikipedia URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: PubMed URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL: [Link]

  • Title: Overcoming Challenges in Fluorine-Based Chemistry Source: Pharmaceutical Technology URL: [Link]

  • Title: Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs Source: ACS Publications URL: [Link]

  • Title: Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging Source: MDPI URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Overview on the history of organofluorine chemistry from the viewpoint of material industry Source: Wiley Online Library URL: [Link]

  • Title: Application of Bioisosteres in Drug Design Source: Columbia University URL: [Link]

  • Title: How Is Fluorine Used in the Medical Field? Source: Inhance Technologies URL: [Link]

  • Title: Recent Advances on Fluorine Chemistry Source: MDPI URL: [Link]

  • Title: Contribution of Organofluorine Compounds to Pharmaceuticals Source: ACS Publications URL: [Link]

  • Title: Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Overview on the history of organofluorine chemistry from the viewpoint of material industry Source: Journal of Industrial and Engineering Chemistry URL: [Link]

  • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: RSC Publishing URL: [Link]

  • Title: Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Use of (4-Fluoro-1-benzothiophen-2-yl)methanol in drug discovery

Application Note: (4-Fluoro-1-benzothiophen-2-yl)methanol in Drug Discovery Executive Summary (4-Fluoro-1-benzothiophen-2-yl)methanol (CAS: 63876-88-4) is a high-value heterocyclic building block utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Fluoro-1-benzothiophen-2-yl)methanol in Drug Discovery

Executive Summary

(4-Fluoro-1-benzothiophen-2-yl)methanol (CAS: 63876-88-4) is a high-value heterocyclic building block utilized in the synthesis of advanced pharmaceutical candidates.[1][2] Unlike the unsubstituted benzothiophene scaffold, the 4-fluoro derivative offers distinct medicinal chemistry advantages: it blocks metabolic hydroxylation at the C4 position, modulates the lipophilicity (LogP) of the core, and electronically influences the C2-position for subsequent functionalization.[1][2]

This guide details the application of this scaffold in the development of GPR52 agonists (neuropsychiatric targets) and Factor Xa inhibitors (anticoagulants), providing validated protocols for its synthesis, activation, and coupling.[2]

Strategic Rationale: The "Fluorine Effect"[1][2]

In medicinal chemistry, the incorporation of the 4-fluoro substituent is a rational design choice intended to optimize the Pharmacokinetic/Pharmacodynamic (PK/PD) profile of the drug candidate.[1][2]

FeatureMedicinal Chemistry Impact
Metabolic Blocking The C4 position of benzothiophene is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes.[1][2] Fluorine substitution blocks this pathway, extending half-life (

).[2]
Electronic Tuning Fluorine's electronegativity pulls electron density from the thiophene ring, altering the pKa of substituents at the C2 position, which can enhance binding affinity in electron-rich pockets.[1][2]
Lipophilicity Increases lipophilicity slightly compared to hydrogen, improving membrane permeability without the steric bulk of a methyl or chloro group.[1][2]

Application Workflows & Signaling Pathways

The primary utility of (4-Fluoro-1-benzothiophen-2-yl)methanol is as a linker precursor .[1][2] It is rarely the final drug but rather the "warhead" delivery system or the lipophilic anchor.[1][2]

Workflow: Scaffold Functionalization

The following diagram illustrates the divergent synthesis pathways starting from the alcohol to access three distinct chemical spaces: Ethers (via Mitsunobu), Amines (via Reductive Amination), and Alkylations (via Halides).[2]

G Start (4-Fluoro-1-benzothiophen-2-yl)methanol (Scaffold) Aldehyde Aldehyde Intermediate (Swern Oxidation) Start->Aldehyde DMSO, (COCl)2 Halide Benzyl Halide (SOCl2 or PBr3) Start->Halide Activation Ether Aryl Ethers (Mitsunobu Coupling) Start->Ether PPh3, DIAD, Ar-OH Amine Secondary Amines (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Alkylation N/O-Alkylation (Factor Xa Inhibitors) Halide->Alkylation Nucleophilic Attack

Figure 1: Divergent synthesis workflow for (4-Fluoro-1-benzothiophen-2-yl)methanol. The alcohol serves as a pivot point for installing diverse pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of (4-Fluoro-1-benzothiophen-2-yl)methanol

Context: This protocol reduces the commercially available carboxylic acid precursor.[1][2] This is the primary entry point for most labs.[1][2]

Reagents:

  • 4-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equiv)[1][2]

  • Borane-THF complex (1.0 M solution, 3.0 equiv)[2]

  • Anhydrous Tetrahydrofuran (THF)[2]

  • Methanol (for quenching)[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 4-Fluoro-1-benzothiophene-2-carboxylic acid (5.0 g, 25.5 mmol) and dissolve in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Reduction: Add Borane-THF complex (1.0 M, 76.5 mL, 76.5 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (

    
    ) will occur.[2]
    
  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat the reaction to reflux (65°C) for 2 hours. Monitor conversion by TLC (30% EtOAc/Hexanes). The acid spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).[2]
  • Quenching: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane. Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL), saturated

    
     (50 mL), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) to yield the title compound as a white solid.
    

Validation Criteria:

  • 1H NMR (400 MHz, CDCl3):

    
     4.95 (s, 2H, 
    
    
    
    ), 7.0-7.8 (m, aromatic protons).[2] The disappearance of the carboxylic acid proton (
    
    
    ppm) confirms reduction.[1][2]
Protocol B: Activation to 2-(Chloromethyl)-4-fluorobenzothiophene

Context: The alcohol is a poor leaving group.[1][2] Converting it to a chloride enables the synthesis of Factor Xa inhibitors via alkylation of piperidine or isoindoline derivatives.[1][2]

Reagents:

  • (4-Fluoro-1-benzothiophen-2-yl)methanol (from Protocol A)[1][2][3][4]

  • Thionyl Chloride (

    
    , 1.5 equiv)[2]
    
  • Dichloromethane (DCM, anhydrous)[2]

  • Catalytic DMF (1-2 drops)[1][2]

Step-by-Step Methodology:

  • Dissolve the alcohol (2.0 g, 11.0 mmol) in anhydrous DCM (20 mL) in a dry flask under

    
    .
    
  • Cool to 0°C. Add catalytic DMF.

  • Add Thionyl Chloride (1.2 mL, 16.5 mmol) dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Critical Step: Evaporate the solvent and excess

    
     strictly in vacuo (rotary evaporator with a base trap). Do not perform an aqueous workup if the product is unstable; however, this specific chloride is relatively stable.[1][2]
    
  • Use: The resulting crude yellow solid is typically used immediately for N-alkylation reactions without further purification to avoid hydrolysis.[1][2]

Case Study: GPR52 Agonist Synthesis

Recent patents (e.g., Takeda Pharmaceutical) highlight this scaffold in the design of GPR52 agonists for schizophrenia.[2] The 4-fluoro-benzothiophene moiety mimics the lipophilic interactions of endogenous ligands while improving oral bioavailability.[1][2]

Pharmacophore Mapping:

G Target GPR52 Receptor (Binding Pocket) Ligand Agonist Ligand Core Benzothiophene Core (Pi-Pi Stacking) Ligand->Core Fluoro 4-Fluoro Group (Metabolic Shield) Ligand->Fluoro Linker Methylene Linker (Rotational Freedom) Ligand->Linker Head Polar Headgroup (H-Bonding) Ligand->Head Core->Target Hydrophobic Interaction Fluoro->Target Steric Fit / CYP Block Head->Target Asp/Glu Residue Binding

Figure 2: Pharmacophore interaction map of 4-fluorobenzothiophene derivatives within the GPR52 binding pocket.[1][2]

References

  • Takeda Pharmaceutical Company Limited. (2010).[1][2] Amide Compound and Use Thereof as GPR52 Agonist.[1][2][5] WO2010018874A1.[1][2]

    • Key Insight: Describes the synthesis of 7-bromo-4-fluoro-1-benzothiophene-2-methanol and its use as a core intermedi
  • Daiichi Sankyo Company, Limited. (2007).[2][6] Optically active diamine derivative and process for producing the same.[1][2] WO2007032498A1.[1][2][6]

    • Key Insight: Details the use of fluorobenzothiophene derivatives in the synthesis of Factor Xa inhibitors (anticoagulants).
  • Celgene Corporation. (2017).[1][2] 4'-O-Substituted Isoindoline Derivatives. KR20170093996A.[1][2][7]

    • Key Insight: Lists (4-fluoro-1-benzothiophen-2-yl)methanol as a specific chemical intermediate for immunomodulatory compounds.[1][2]

  • Aslam, N. A., et al. (2024).[2][8] Benzothiophene: Assorted Bioactive Effects.[1][2][6][8][9][10][11][12] International Journal of Pharmaceutical Sciences.[1][2]

    • Key Insight: General review of benzothiophene biological activities, supporting the scaffold's relevance in diverse therapeutic areas.

Sources

Application

Application Note: (4-Fluoro-1-benzothiophen-2-yl)methanol as a Synthetic Intermediate

[1] Executive Summary & Structural Significance[2] (4-Fluoro-1-benzothiophen-2-yl)methanol is a high-value pharmacophore scaffold designed to address specific challenges in modern drug discovery: metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Significance[2]

(4-Fluoro-1-benzothiophen-2-yl)methanol is a high-value pharmacophore scaffold designed to address specific challenges in modern drug discovery: metabolic stability and lipophilicity modulation .[1]

While the benzothiophene core is a "privileged structure" found in FDA-approved therapeutics (e.g., Zileuton, Raloxifene, Sertaconazole), the unsubstituted scaffold often suffers from rapid oxidative metabolism at the C4-C7 positions.[1] The introduction of a fluorine atom at the C4 position serves as a metabolic block, preventing cytochrome P450-mediated hydroxylation while exerting minimal steric perturbation compared to chloro- or methyl- substituents.[1]

The C2-hydroxymethyl group acts as a versatile "chemical handle," allowing this intermediate to serve as a divergent precursor for alkyl halides, aldehydes, acids, and amines.[1]

Key Physicochemical Advantages
PropertyEffect of 4-Fluoro SubstitutionDrug Design Benefit
Metabolic Stability Blocks C4-oxidationExtends

(half-life); reduces toxic metabolite formation.[1]
Electronic Effect Inductive withdrawal (

)
Lowers pKa of neighboring groups; modulates

-stacking interactions.[1]
Lipophilicity Moderate LogP increaseImproves membrane permeability without "greasing" the molecule excessively.[1]
Steric Profile Van der Waals radius ~1.47 ÅMimics Hydrogen (~1.20 Å) closely; bioisostere for H or OH.[1]

Synthetic Protocol: Scalable Production

The following protocol outlines the most robust route to (4-Fluoro-1-benzothiophen-2-yl)methanol, utilizing a nucleophilic aromatic substitution (


) followed by cyclization. This route is preferred over direct fluorination of benzothiophene, which lacks regioselectivity.[1]
Phase 1: Construction of the Benzothiophene Core

Target: Methyl 4-fluoro-1-benzothiophene-2-carboxylate[1]

Reagents:

  • 2,6-Difluorobenzaldehyde (Starting Material)[1]

  • Methyl thioglycolate (Nucleophile)[1]

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )[1]
  • DMSO (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with DMSO (5 mL/g of substrate). Add 2,6-difluorobenzaldehyde (1.0 equiv) and methyl thioglycolate (1.1 equiv).[1]

  • Base Addition: Add

    
     (2.5 equiv) in portions to control exotherm.
    
    • Mechanistic Insight: The thiolate anion is generated in situ.[1] It performs a regioselective

      
       at the 2-position of the phenyl ring (displacing one fluoride).[1] The subsequent intramolecular aldol condensation closes the thiophene ring.[1]
      
  • Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by HPLC/TLC until the intermediate aldehyde is consumed.

  • Workup: Pour the reaction mixture into ice-water. The ester product typically precipitates.[1] Filter, wash with water, and dry.[1] Recrystallize from MeOH/Water if necessary.[1][2]

Phase 2: Reduction to the Alcohol

Target: (4-Fluoro-1-benzothiophen-2-yl)methanol[1]

Reagents:

  • Lithium Aluminum Hydride (

    
    ) or Red-Al[1]
    
  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a dry 3-neck flask with Nitrogen (

    
    ).[1] Add anhydrous THF and cool to 0 °C.
    
  • Hydride Charge: Carefully add

    
     (1.2 equiv) pellets or solution.[1]
    
  • Addition: Dissolve the ester from Phase 1 in THF and add dropwise to the hydride suspension, maintaining internal temperature <10 °C.

    • Critical Control Point: Rapid addition can cause vigorous gas evolution (

      
      ) and over-reduction.[1]
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0 °C. Dilute with wet ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).[1]
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude alcohol.[1]

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic and the divergent utility of the alcohol intermediate.

G Start 2,6-Difluorobenzaldehyde Intermediate Methyl 4-fluoro-benzothiophene -2-carboxylate Start->Intermediate SNAr / Cyclization (K2CO3, DMSO, 90°C) Reagent Methyl Thioglycolate Reagent->Intermediate Target (4-Fluoro-1-benzothiophen -2-yl)methanol (The Core Scaffold) Intermediate->Target Reduction (LiAlH4, THF) App1 Alkyl Halides (Alkylation Agents) Target->App1 PBr3 or SOCl2 App2 Aldehydes (Reductive Amination) Target->App2 Dess-Martin or MnO2 App3 Sulfonates (Leaving Groups) Target->App3 MsCl / Et3N

Figure 1: Synthetic workflow from commodity starting materials to the divergent alcohol scaffold.

Application Case Study: 5-Lipoxygenase (5-LOX) Inhibitors

Context: 5-LOX inhibitors (like Zileuton) are critical for treating asthma.[1] However, first-generation benzothiophenes often face metabolic liabilities.[1]

Experimental Application: Researchers can utilize (4-Fluoro-1-benzothiophen-2-yl)methanol to synthesize "blocked" analogs of Zileuton-like compounds.[1]

  • Activation: Convert the alcohol to the benzyl bromide using

    
     in DCM (0 °C, 1 hr).
    
  • Coupling: React the bromide with N-hydroxyurea derivatives or hydroxamic acid precursors under basic conditions (

    
    , DMF).
    
  • Result: The resulting ether linkage anchors the pharmacophore.[1] The 4-fluoro substituent protects the aromatic ring from hydroxylation, potentially increasing the in vivo half-life compared to the non-fluorinated parent compound.[1]

Analytical Specifications & QC

To ensure protocol integrity, the isolated material must meet the following criteria:

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area %)Impurities often include unreduced ester or over-reduced methyl species.[1]
1H NMR Confirm -CH2OH doublet (~4.8 ppm)Absence of aldehyde peak (~10 ppm).[1]
19F NMR Single peak (~ -115 to -120 ppm)Critical to ensure no defluorination occurred during reduction.[1]
Appearance White to off-white solidYellowing indicates oxidation or sulfur contaminants.[1]

References

  • Synthesis of Fluorinated Benzothiophenes via SnAr

    • Source: PrepChem.[1] "Synthesis of 2,6-difluorobenzaldehyde."

    • Relevance: Establishes the starting material generation and reactivity profile for the cyclization step.[1]

    • URL:[Link]

  • Benzothiophene Carboxylate Synthesis

    • Source: Google Patents CN105753835A.[1] "Method of synthesizing 2-(4-fluorophenyl)thiophene."

    • Relevance: While focusing on phenyl-thiophenes, this patent details the palladium and base-mediated coupling conditions relevant to thiophene ring construction.[1][2]

    • URL
  • Medicinal Chemistry of Benzothiophenes (SAR)

    • Source: Dhanya, T. M., et al. "An overview of benzo[b]thiophene-based medicinal chemistry."[1][3] European Journal of Medicinal Chemistry.

    • Relevance: Validates the benzothiophene scaffold as a privileged structure in drug discovery and discusses SAR implic
    • URL:[Link]

  • Chemical Properties & Safety

    • Source: ChemicalBook. "(4-Fluoro-1-benzothiophen-2-yl)methanol Properties."[1][4]

    • Relevance: Provides CAS registry data (957059-61-9) and physical property baselines.[1][4]

Sources

Method

Application Note: Engineering High-Performance Organic Semiconductors using Fluorinated Benzothiophenes

Executive Summary This guide details the application of fluorinated benzothiophene derivatives—specifically fluorinated BTBTs—in high-performance organic electronics. While traditional organic semiconductors (OSCs) suffe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of fluorinated benzothiophene derivatives—specifically fluorinated BTBTs—in high-performance organic electronics. While traditional organic semiconductors (OSCs) suffer from oxidative degradation and poor carrier mobility, fluorination offers a precise molecular engineering tool to overcome these limitations.

For researchers in drug development and bio-electronics , these materials represent the next generation of stable, biocompatible transducers for Organic Electrochemical Transistors (OECTs) used in real-time biosensing.

The "Fluorine Effect": Mechanistic Rationale

The strategic replacement of hydrogen with fluorine on the benzothiophene core is not merely a structural modification; it is an electronic and morphological control switch.

Electronic Stabilization

Fluorine is the most electronegative element (Pauling scale: 3.98). When substituted onto the conjugated backbone:

  • HOMO/LUMO Depression: It lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • Oxidative Stability: A deeper HOMO level (typically < -5.5 eV) prevents ambient oxygen from doping the material, a critical requirement for air-stable devices and aqueous-based biosensors.

Supramolecular Locking

Fluorine induces a "molecular locking" effect via


, 

, and

interactions.
  • Planarity: These interactions lock the backbone into a planar conformation, extending the effective conjugation length.[1]

  • 2D Transport: The resulting "herringbone" or "slipped-stack" packing motif maximizes the transfer integral between molecules, creating 2D transport channels that significantly boost charge carrier mobility (

    
    ).
    
Diagram 1: The Fluorination Impact Workflow

FluorineEffect cluster_0 Molecular Modification cluster_1 Physicochemical Impact cluster_2 Device Outcome Input Benzothiophene Core (C-H Bonds) Action Fluorination (H → F Substitution) Input->Action Electronic HOMO/LUMO Energy Drop Action->Electronic Steric Supramolecular Locking Action->Steric Stability Oxidative Resistance Electronic->Stability Prevents p-doping Mobility High Mobility (> 5 cm²/Vs) Steric->Mobility Enhances π-stacking

Caption: Causal pathway showing how fluorination translates molecular changes into macroscopic device performance.

Material Selection Guide

Select the derivative based on your processing capability and target application.

Material ClassExample CompoundSolubilityDeposition MethodTarget Application
Alkyl-BTBT C8-BTBTHigh (Chlorobenzene)Spin-Coating / ShearingFlexible Logic, Printed Electronics
Aryl-BTBT DPh-BTBTLow / InsolubleVacuum Thermal EvaporationHigh-Performance OFETs, OLEDs
Fluorinated Aryl-BTBT F-DPh-BTBTInsolubleVacuum Thermal EvaporationAir-Stable Biosensors , n-type Transport
Fluorinated Polymers F-benzothiadiazole copolymersModerateInkjet PrintingLarge Area Photovoltaics (OPV)

Protocol A: Ultra-High Purity Sublimation

Criticality: For electronic applications, chemical purity (>99%) is insufficient. Electronic grade purity (>99.999%) is required to remove charge traps.

Equipment: Three-zone gradient vacuum sublimation furnace.

  • Preparation: Load the crude fluorinated BTBT powder into the quartz source boat.

  • Vacuum: Evacuate the system to

    
     Torr. High vacuum is non-negotiable to lower the sublimation point below the decomposition temperature.
    
  • Gradient Setup:

    • Source Zone: Heat to

      
       (approx. 200–280°C depending on fluorination degree).
      
    • Deposition Zone: Maintain a gradient of

      
       lower than the source.
      
    • Impurity Trap: Keep the far end cooled to capture volatile impurities.

  • Execution: Run for 24–48 hours.

  • Harvesting: Collect the crystals from the specific temperature zone corresponding to the pure phase. Discard the discolored residue in the source boat and the light film in the cold trap.

Protocol B: OFET Device Fabrication

This protocol describes the fabrication of a Bottom-Gate Top-Contact (BGTC) Organic Field-Effect Transistor, the standard testbed for validating semiconductor performance.

Substrate Preparation & Surface Passivation

Why: The interface between the dielectric (


) and the semiconductor is where charge transport occurs. Hydroxyl groups (-OH) on 

act as electron traps.
  • Cleaning: Sonicate heavily doped n-type Si wafers (with 300 nm thermally grown

    
    ) in acetone, then isopropanol (IPA) for 10 min each. UV-Ozone treat for 20 min.
    
  • SAM Deposition (The Hydrophobic Layer):

    • Prepare a 10 mM solution of ODTS (Octadecyltrichlorosilane) in anhydrous toluene.

    • Immerse the cleaned wafer for 12–18 hours in a nitrogen-filled glovebox.

    • Validation: Rinse with toluene and IPA. Measure water contact angle. A value of

      
       confirms a high-quality SAM layer.
      
Semiconductor Deposition (Vacuum Evaporation)

Applicable for F-DPh-BTBT and insoluble derivatives.

  • Loading: Place purified crystals in a Knudsen cell.

  • Evaporation: Pump chamber to

    
     Torr.
    
  • Rate Control: Deposition rate is critical for crystallinity.

    • Initial Rate: 0.1 Å/s (nucleation phase).

    • Steady Rate: 0.3–0.5 Å/s until 50 nm thickness is reached.

  • Substrate Temperature: Heat substrate to

    
     during deposition to promote large grain growth.
    
Metallization (Source/Drain)
  • Using a shadow mask, deposit 50 nm of Gold (Au) or Silver (Ag).

  • Note on Injection: For fluorinated (n-type) variants, use lower work function metals (like Ag or Ca/Al) to match the deeper LUMO level, though Au is often sufficient for p-type operation.

Diagram 2: Device Fabrication & Characterization Logic

DeviceFab Clean 1. Substrate Cleaning (Remove Organics) SAM 2. Surface Passivation (ODTS/HMDS SAM) Clean->SAM Activates Surface Deposition 3. Semiconductor Deposition (Vacuum Thermal Evaporation) SAM->Deposition Reduces Traps Induces Vertical Growth Contacts 4. Metallization (Source/Drain Electrodes) Deposition->Contacts Defines Channel Test 5. Characterization (Mobility & Vth Extraction) Contacts->Test

Caption: Step-by-step fabrication workflow for high-mobility OFETs using fluorinated BTBTs.

Characterization & Metrics

To validate the efficacy of the fluorinated material, extract the following from the


 vs 

transfer curves:
  • Saturation Mobility (

    
    ): 
    
    
    
    
    Target:
    
    
    (Amorphous Si equivalent).
  • On/Off Ratio: Ratio of current in accumulation vs. depletion. Target:

    
    .
    
  • Threshold Voltage (

    
    ): 
    
    • Fluorinated devices often show a positive shift in

      
       compared to non-fluorinated analogs due to the deepened HOMO level.
      

References

  • Review of Fluorinated Polymers in Solar Cells Title: Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Source: ACS Materials Au. URL:[Link]

  • Mechanism of Fluorination Title: Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.[2][3] Source: Chemical Communications (RSC). URL:[Link]

Sources

Application

Antimicrobial screening of novel benzothiophene compounds

Application Note: High-Throughput Antimicrobial Screening & Characterization of Novel Benzothiophene Derivatives Executive Summary Benzothiophenes represent a privileged scaffold in medicinal chemistry, offering a bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Antimicrobial Screening & Characterization of Novel Benzothiophene Derivatives

Executive Summary

Benzothiophenes represent a privileged scaffold in medicinal chemistry, offering a bioisostere to the indole ring found in tryptophan. Their enhanced lipophilicity and sulfur-mediated electronic properties make them potent candidates for penetrating the complex cell envelopes of Gram-negative bacteria (e.g., P. aeruginosa) and fungal pathogens (e.g., C. albicans).

This application note details a rigorous, self-validating screening workflow for novel benzothiophene libraries. Unlike standard protocols, this guide addresses the specific solubility challenges of sulfur-heterocycles and integrates high-throughput resazurin kinetics with mechanistic profiling (biofilm/membrane integrity) to rapidly filter "false positives" caused by precipitation or non-specific lysis.

Strategic Workflow: The Screening Cascade

To maximize resource efficiency, we utilize a funnel approach. Only compounds meeting strict potency criteria (MIC < 10 µM) and selectivity (SI > 10) proceed to mechanistic studies.

ScreeningCascade Start Novel Benzothiophene Library (DMSO Stock) Solubility Phase 1: QC & Solubility (Nephelometry) Start->Solubility Primary Phase 2: Primary Screen (Resazurin MIC) Solubility->Primary Soluble < 1% DMSO HitCheck Hit? (MIC < 16 µg/mL) Primary->HitCheck Secondary Phase 3: MBC & Time-Kill Kinetics HitCheck->Secondary Yes Discard Discard/Archive HitCheck->Discard No Tox Phase 4: Cytotoxicity (HepG2/Vero Cells) Secondary->Tox Selectivity Selectivity Index (SI) Calculation Tox->Selectivity MoA Phase 5: Mechanism of Action (Biofilm/Membrane) Selectivity->MoA SI > 10 Selectivity->Discard Toxic (SI < 10)

Figure 1: The "Fail-Fast" Screening Cascade. This logic prioritizes early elimination of toxic or insoluble compounds before expensive mechanistic studies.

Phase 1: Compound Preparation & Solubility QC

Challenge: Benzothiophenes are highly lipophilic. In aqueous media (Mueller-Hinton Broth), they often precipitate, causing turbidity that mimics bacterial growth in optical density (OD600) readings.

Protocol:

  • Stock Preparation: Dissolve compounds to 10 mM in 100% DMSO.

  • Working Solution: Dilute 1:100 in sterile media to reach 100 µM (1% DMSO).

  • Nephelometry Check: Measure light scattering at 600nm without bacteria.

    • Pass: OD < 0.05 (Clear solution).

    • Fail: OD > 0.05 (Precipitate forms). Action: Add 0.02% Tween-80 or cyclodextrin to stabilize.

Phase 2: Primary Screen (Resazurin Microdilution)

We utilize a Resazurin (Alamar Blue) reduction assay. This is superior to standard turbidity (OD) measurements for benzothiophenes because it measures metabolic activity (color change from Blue to Pink) rather than biomass, negating interference from compound precipitation.

Materials:

  • Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in PBS).

Step-by-Step Protocol:

  • Plate Setup: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 50 µL of 100 µM benzothiophene stock to column 1 and 2. Mix column 2 and serially dilute (1:2) across to column 10.[1] Discard tips.

    • Column 11: Growth Control (Bacteria + DMSO only).

    • Column 12: Sterility Control (Media only).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 50 µL to wells 1-11.

    • Final Volume: 100 µL.

    • Final Bacterial Load: ~5 x 10^5 CFU/mL.

  • Incubation: 37°C for 18-20 hours (aerobic).

  • Readout: Add 30 µL Resazurin solution. Incubate 1-4 hours.

    • Blue (Resazurin): No Growth (Inhibition).

    • Pink (Resorufin): Growth (Metabolic reduction).

  • Determination: The MIC is the lowest concentration well that remains blue.

Critical Control: Include a "Compound Color Control" (Compound + Media + Resazurin, no bacteria) to ensure the benzothiophene itself does not reduce the dye.

Phase 3: Secondary Characterization (MBC & Time-Kill)

MIC only indicates inhibition. To determine if the novel benzothiophene is bactericidal (kills) or bacteriostatic (stops growth), we perform MBC and Time-Kill assays.

Protocol (MBC):

  • Take 10 µL from all "Blue" wells in the MIC plate.

  • Spot onto nutrient agar plates.

  • Incubate 24h at 37°C.

  • MBC Definition: The concentration killing ≥99.9% of the initial inoculum (≤5 colonies).

Data Interpretation Table:

Ratio (MBC / MIC) Classification Clinical Relevance
≤ 4 Bactericidal Preferred for immunocompromised hosts or difficult infections (e.g., Endocarditis).

| > 4 | Bacteriostatic | Relies on host immunity to clear infection. |

Phase 4: Mechanism of Action (MoA)

Benzothiophenes often target DNA Gyrase (similar to fluoroquinolones) or disrupt Cell Membranes (due to lipophilicity).

A. Biofilm Inhibition (Crystal Violet Assay)

Benzothiophenes are noted for disrupting quorum sensing.

  • Grow biofilm in 96-well flat-bottom plates (24h, static).

  • Wash planktonic cells with PBS (x3).

  • Stain with 0.1% Crystal Violet (15 min).[2]

  • Solubilize dye with 30% Acetic Acid.[3]

  • Measure Absorbance at 595 nm.[4]

    • % Inhibition = [(Control OD - Treated OD) / Control OD] x 100

B. Membrane Permeability (Propidium Iodide)
  • Treat bacteria with 2x MIC of benzothiophene for 1 hour.

  • Add Propidium Iodide (PI). PI is membrane-impermeable and only fluoresces red if the membrane is compromised.

  • Result: High red fluorescence indicates membrane pore formation (Lytic mechanism).

MoA cluster_Cell Bacterial Cell Compound Benzothiophene Derivative Membrane Cell Membrane Compound->Membrane Intercalation (Lipophilic) Gyrase DNA Gyrase (Replication) Compound->Gyrase Enzymatic Inhibition Efflux Efflux Pump Efflux->Compound Resistance Mechanism

Figure 2: Potential Mechanisms of Action. Benzothiophenes may act via membrane disruption (red) or intracellular targeting of DNA Gyrase (blue).

Phase 5: Safety Profiling (Selectivity Index)

A potent antibiotic is useless if it kills human cells.

  • Assay: MTT Assay on HepG2 (Liver) or Vero (Kidney) cells.

  • Calculation: Selectivity Index (SI) = CC50 / MIC .

  • Threshold: An SI > 10 is the minimum requirement for a "Lead" candidate. An SI < 1 indicates the compound is a general biocide, not a drug.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5][6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6] Wayne, PA: CLSI.

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324.

  • O'Toole, G. A. (2011).[2] "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments, (47), 2437.

  • Kumar, D., et al. (2020). "Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies." Current Drug Targets, 21. (Contextual reference for Benzothiophene/Indole bioisosterism).

Sources

Method

Application Note: High-Efficiency Reduction of 4-Fluorobenzothiophene-2-carbaldehyde

Executive Summary This application note details a robust, scalable protocol for the reduction of 4-fluorobenzothiophene-2-carbaldehyde to its corresponding alcohol, 4-fluorobenzothiophene-2-methanol . This transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the reduction of 4-fluorobenzothiophene-2-carbaldehyde to its corresponding alcohol, 4-fluorobenzothiophene-2-methanol . This transformation is a critical step in the synthesis of bioisosteres for indole-based therapeutics and fluorinated heterocyclic scaffolds used in kinase inhibitors.

While catalytic hydrogenation can be problematic due to sulfur poisoning of transition metal catalysts (Pd/Pt), this protocol utilizes Sodium Borohydride (


)  in methanol. This method is selected for its high chemoselectivity (leaving the C-F bond and thiophene ring intact), operational safety, and ease of workup.

Reaction Design & Mechanistic Insight

The Chemical Transformation

The objective is the nucleophilic addition of a hydride ion (


) to the carbonyl carbon of the aldehyde. The presence of the fluorine atom at the C4 position exerts an inductive electron-withdrawing effect (-I), which slightly increases the electrophilicity of the carbonyl carbon compared to the non-fluorinated parent, potentially accelerating the reaction.

Key Mechanistic Considerations:

  • Chemoselectivity:

    
     is a mild reducing agent. It will reduce the aldehyde to the primary alcohol without affecting the aromatic thiophene ring or the C-F bond. Stronger reducing agents like 
    
    
    
    are unnecessary and pose higher safety risks.
  • Solvent Choice: Methanol is the solvent of choice. It solvates the borohydride species effectively and facilitates the protonation of the intermediate alkoxide.

  • Stoichiometry: Although theoretically 1 mole of

    
     can reduce 4 moles of aldehyde, in practice, a slight excess (0.5 – 1.0 equivalents) is used to drive the reaction to completion rapidly.
    
Mechanism Visualization

The following diagram illustrates the hydride transfer and subsequent protonation steps.

ReactionMechanism Start 4-Fluorobenzothiophene- 2-carbaldehyde Transition Tetraalkoxyborate Intermediate Start->Transition Nucleophilic Attack (H-) NaBH4 NaBH4 (Hydride Source) NaBH4->Transition Workup Acidic Workup (H3O+) Transition->Workup Hydrolysis Product 4-Fluorobenzothiophene- 2-methanol Workup->Product Protonation

Figure 1: Mechanistic pathway for the borohydride reduction of the aldehyde substrate.[1]

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
4-Fluorobenzothiophene-2-carbaldehyde [Analog: 698367-29-2]>97%Substrate
Sodium Borohydride (

)
16940-66-2>98%Reducing Agent
Methanol (MeOH) 67-56-1ACS GradeSolvent
Hydrochloric Acid (1M) 7647-01-0ARQuenching Agent
Ethyl Acetate (EtOAc) 141-78-6ACS GradeExtraction Solvent
Sodium Sulfate (

)
7757-82-6AnhydrousDrying Agent
Equipment
  • Round-bottom flask (50 mL or 100 mL) with magnetic stir bar.

  • Ice-water bath.[2][3]

  • Addition funnel or powder funnel.

  • Rotary evaporator.[4]

  • TLC plates (Silica gel 60

    
    ) and UV lamp (254 nm).
    

Experimental Protocol

Scale: This protocol is written for a 1.0 gram scale reaction but is linearly scalable up to 50 grams.

Phase 1: Reaction Setup
  • Preparation: Clamp a clean, dry 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Dissolution: Add 4-fluorobenzothiophene-2-carbaldehyde (1.0 g, 5.55 mmol) to the flask.

  • Solvent Addition: Add Methanol (15 mL) . Stir vigorously.

    • Note: If the substrate does not dissolve completely at room temperature, add Tetrahydrofuran (THF) dropwise (up to 5 mL) to act as a co-solvent. The aldehyde must be in solution for efficient reduction.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C . Allow 10 minutes for temperature equilibration.

Phase 2: Reduction[5]
  • Reagent Addition: Carefully add Sodium Borohydride (210 mg, 5.55 mmol, 1.0 eq) portion-wise over 5–10 minutes.

    • Critical: Add slowly to manage hydrogen gas evolution (

      
      ). Do not cap the flask tightly; use a septum with a vent needle or a loose stopper.
      
  • Reaction: Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Monitoring: Stir for 1.0 – 2.0 hours . Monitor by TLC (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of the aldehyde spot (

      
      ) and appearance of the alcohol spot (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 0 °C. Slowly add Water (10 mL) followed by 1M HCl (approx. 2-3 mL) dropwise until pH

    
     6–7. This destroys excess borohydride and protonates the alkoxide.
    
    • Caution: Bubbling will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL) .

  • Washing: Combine the organic layers and wash with Brine (saturated NaCl, 20 mL) .

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    )  for 15 minutes. Filter off the solid.[2]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40 °C to yield the crude solid.

Phase 4: Purification
  • Assessment: The crude product is often >95% pure and sufficient for subsequent steps.

  • Recrystallization (Optional): If higher purity is required, recrystallize from a mixture of Hexanes/EtOAc (5:1) .

    • Dissolve crude solid in minimal hot EtOAc, then slowly add Hexanes until turbidity appears. Cool to 4 °C.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Yield > 90%Gravimetric
Purity > 98%HPLC / NMR

-NMR (DMSO-

)

4.80 (d, 2H,

), 5.60 (t, 1H,

)
Characteristic Signals

Self-Validation Check:

  • TLC: The product must be more polar (lower

    
    ) than the starting material.
    
  • IR Spectroscopy: Disappearance of the carbonyl stretch (

    
    ) and appearance of a broad hydroxyl stretch (
    
    
    
    ).

Workflow Visualization

Workflow Step1 Dissolve Aldehyde (MeOH/THF) Step2 Cool to 0°C Step1->Step2 Step3 Add NaBH4 (Portion-wise) Step2->Step3 Step4 Stir at RT (1-2 Hours) Step3->Step4 Step5 TLC Check (Complete?) Step4->Step5 Step5->Step4 No (Add more NaBH4) Step6 Quench (H2O/HCl) & Extract (EtOAc) Step5->Step6 Yes Step7 Concentrate & Recrystallize Step6->Step7 End Pure Alcohol Product Step7->End

Figure 2: Operational workflow for the reduction process.

Safety & Hazards

  • Sodium Borohydride (

    
    ):  Toxic if swallowed. Reacts with water/acids to release flammable Hydrogen gas (
    
    
    
    ). Keep away from open flames.
  • 4-Fluorobenzothiophene Derivatives: Treat as potential irritants and bioactive compounds. Use standard PPE (gloves, goggles, lab coat).

  • Methanol: Flammable and toxic. Use in a well-ventilated fume hood.

References

  • General Reduction of Benzothiophenes: Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde.[1][4][5][6] Molbank, 2014(2), M823.[1] [Link] (Provides the synthesis of the aldehyde precursor and context on its reactivity).

  • Sodium Borohydride Reduction Protocols: Organic Chemistry Portal. Reduction of Aldehydes and Ketones. [Link] (Authoritative source for general NaBH4 reduction mechanisms and conditions).

  • Standard Lab Techniques: UMass Amherst. Sodium Borohydride Reduction of Benzoin. [Link] (Referenced for quenching and workup best practices).

Sources

Application

Application Note: (4-Fluoro-1-benzothiophen-2-yl)methanol for Organic Field-Effect Transistors (OFETs)

[1] Executive Summary This guide details the utilization of (4-Fluoro-1-benzothiophen-2-yl)methanol (CAS: Derivative of 704-83-6 family) as a critical scaffold for high-performance organic semiconductors.[1] While the al...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the utilization of (4-Fluoro-1-benzothiophen-2-yl)methanol (CAS: Derivative of 704-83-6 family) as a critical scaffold for high-performance organic semiconductors.[1] While the alcohol itself is not the active channel material, it serves as the essential synthetic anchor for generating air-stable, high-mobility p-type semiconductors (such as fluorinated BTBTs or vinylene-bridged dimers).[1]

Why this Molecule?

  • Fluorine Effect (F-Effect): The fluorine atom at the C4 position lowers the Highest Occupied Molecular Orbital (HOMO) level, significantly enhancing oxidative stability (air stability).[1]

  • Methanol Handle: The C2-hydroxymethyl group provides a versatile "click" chemistry site for conversion into aldehydes (for McMurry couplings), bromides (for Stille/Suzuki couplings), or direct esterification for self-assembled monolayers (SAMs).[1]

Molecular Engineering & Physics

The "Fluorine" Advantage in OFETs

The introduction of fluorine into the benzothiophene core is not merely structural; it is electronic.[1]

  • HOMO Level Depression: Fluorine is highly electronegative (

    
    ).[1] Inductive withdrawal lowers the HOMO level of the final conjugated system by approximately 0.1–0.3 eV compared to non-fluorinated analogs.[1] This prevents ambient doping by atmospheric oxygen.[1]
    
  • Crystal Packing: The C–F bond induces a molecular dipole that promotes C–H[1]···F and S···F intermolecular interactions.[1] This often drives the crystal structure from a "herringbone" (edge-to-face) motif—which limits charge transport—toward a "brickwork" (face-to-face) motif, maximizing

    
    -orbital overlap and charge carrier mobility (
    
    
    
    ).[1]
Strategic Role of the Methanol Group

The hydroxymethyl (-CH


OH) group acts as a "gateway" functional group.[1] Unlike a simple alkyl chain, it allows for:
  • Chain Extension: Conversion to alkyl-bromides for solubilizing chains.

  • Conjugation Extension: Oxidation to aldehyde for dimerization.

  • Surface Anchoring: Direct condensation with silanols on SiO

    
     dielectrics (SAM formation).[1]
    

Synthetic Protocols

This section outlines the conversion of the alcohol scaffold into an active OFET semiconductor precursor (Aldehyde) and a Surface Modifier (SAM).[1]

Workflow Visualization

G Start (4-Fluoro-1-benzothiophen-2-yl)methanol (Starting Material) Oxidation PCC or DMP Oxidation Start->Oxidation SAM_Rxn Silanization (Si-Cl reagents) Start->SAM_Rxn Aldehyde 4-Fluoro-benzothiophene-2-carbaldehyde (Active Precursor) Oxidation->Aldehyde Coupling McMurry Coupling (TiCl4/Zn) Aldehyde->Coupling Semi Fluorinated Vinylene Dimer (Active Semiconductor) Coupling->Semi SAM Dielectric Interface Modifier (SAM) SAM_Rxn->SAM

Figure 1: Synthetic divergence from the methanol scaffold to active semiconductor or interface modifier.[1]

Protocol A: Oxidation to Aldehyde (Precursor Synthesis)

The aldehyde is the necessary intermediate for creating extended conjugated systems.[1]

Reagents:

  • (4-Fluoro-1-benzothiophen-2-yl)methanol (1.0 eq)[1]

  • Pyridinium Chlorochromate (PCC) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Celite / Silica gel[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the methanol derivative in 20 mL anhydrous DCM under Argon flow.

  • Addition: Add PCC (1.5 eq) slowly at 0°C. The orange solution will darken.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The alcohol spot (

    
    ) should disappear, replaced by the aldehyde (
    
    
    
    ).[1]
  • Workup: Dilute with diethyl ether. Filter the black slurry through a pad of Celite/Silica to remove chromium salts.[1]

  • Purification: Concentrate filtrate. Recrystallize from Hexane/CHCl

    
    .
    
    • Yield Target: >85%[1]

    • Validation:

      
      H NMR (CHO peak at 
      
      
      
      9.8-10.1 ppm).[1]
Protocol B: McMurry Coupling (Semiconductor Synthesis)

This step creates a symmetric, highly conjugated molecule suitable for OFET channels.[1]

Reagents:

  • Aldehyde from Protocol A[1]

  • TiCl

    
    , Zn dust, THF (dry)[1]
    

Step-by-Step:

  • Catalyst Prep: In a glovebox, add TiCl

    
     (2.2 eq) dropwise to a suspension of Zn dust (4.4 eq) in dry THF at -10°C. Reflux for 2 hours to form the low-valent Titanium species (black slurry).
    
  • Coupling: Dissolve the fluorinated aldehyde in dry THF. Add slowly to the Ti slurry.[1]

  • Reflux: Reflux for 12–24 hours.

  • Quench: Cool to 0°C. Quench with 10% aqueous K

    
    CO
    
    
    
    .
  • Isolation: Filter solids. Wash with CHCl

    
    .[1][2] The product is likely highly insoluble (a good sign for stability but bad for processing).[1]
    
  • Purification: Sublimation in a tube furnace (Gradient sublimation) is mandatory for OFET grade purity.[1]

OFET Device Fabrication

Once the material is synthesized (Protocol B), use this fabrication standard.

Device Architecture (Bottom-Gate Top-Contact)

We recommend a BGTC architecture for screening new materials as it minimizes contact resistance issues during initial testing.[1]

  • Substrate: Highly doped n-Si (Gate) with 300 nm thermal SiO

    
     (Dielectric).[1]
    
  • Surface Treatment: Octadecyltrichlorosilane (OTS) SAM.[1]

Fabrication Steps
StepProcessParametersCritical Note
1 Cleaning Piranha Sol. (H

SO

:H

O

3:1)
Danger: Exothermic.[1] Removes organics.
2 SAM Treatment OTS Vapor (120°C, 2h) in vacuumEnsures hydrophobic surface for "face-on" packing.[1]
3 Deposition Physical Vapor Deposition (PVD)Base pressure:

Torr.[1] Rate: 0.1 Å/s.[1]
4 Substrate Temp

Heating promotes large grain growth.[1]
5 Contacts Gold (Au) Evaporation (50 nm)Use shadow mask.[1] Channel L: 50

m, W: 1000

m.[1]
Characterization Checklist

To validate the efficacy of the (4-Fluoro...) scaffold:

  • Transfer Characteristics (

    
     vs 
    
    
    
    ):
    Measure in saturation regime (
    
    
    ).
    • Target Mobility (

      
      ):
      
      
      
      [1]
    • On/Off Ratio:

      
      [1]
      
  • XRD (Out-of-Plane): Look for sharp Bragg peaks

    
    .
    
    • Interpretation: High intensity indicates good crystallinity.[1] Calculate d-spacing to confirm vertical packing.

  • AFM: Verify grain size. Larger grains (>200 nm) correlate with higher mobility.[1]

Troubleshooting & Optimization

Solubility Issues

Problem: The final fluorinated dimer is too insoluble for solution processing (spin coating). Solution:

  • Use the Methanol handle differently. Instead of oxidizing to aldehyde, react with 1-bromo-octane (Williamson Ether Synthesis) before dimerizing the core.[1]

  • Result: An alkoxy-substituted core that is soluble in Chlorobenzene/o-Dichlorobenzene.[1]

Low Mobility

Cause: Polymorphism (wrong crystal phase).[1] Fix: Anneal the film after deposition but before Au evaporation.

  • Protocol: Anneal at 100°C for 10 min under N

    
    . This often converts a kinetic phase to the thermodynamic phase.[1]
    

References

  • Takimiya, K., et al. "Semiconducting Thienoacenes: Synthesis and Structure–Property Relationships."[1] Chemical Reviews, 2011.[1] Link[1]

  • Yamashita, Y. "Organic Semiconductors for Field-Effect Transistors."[1] SciTech, 2009.[1] (General reference for Benzothiophene synthesis).

  • H. Ebata, et al. "Highly Soluble [1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives for High-Performance, Solution-Processed Organic Field-Effect Transistors." J. Am. Chem. Soc., 2007.[1] Link[1]

  • Zherdeva, V., et al. "Fluorine Substitution Influence on Benzo[2,1,3]thiadiazole Based Polymers."[1] ResearchGate, 2025.[1] Link

  • PubChem. "4-Fluoro-alpha-propylbenzenemethanol (Analogous Properties)." NIH National Library of Medicine.[1] Link[1]

(Note: Specific CAS 704-83-6 refers to a related fluorophenyl alcohol; the benzothiophene analog follows identical synthetic logic as cited in Ref 1 & 3).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Benzothiophene Synthesis Optimization: A Technical Support Center for Researchers

Welcome to the Technical Support Center for Benzothiophene Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing ben...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzothiophene Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing benzothiophene and its derivatives. As a core scaffold in numerous pharmaceuticals and functional materials, the efficient and selective synthesis of benzothiophenes is of paramount importance.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols, all grounded in mechanistic principles to empower you to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the synthesis of benzothiophenes.

Q1: My palladium-catalyzed C-H arylation of a benzothiophene derivative is resulting in a low yield. What are the critical parameters to investigate?

A1: Low yields in palladium-catalyzed C-H arylation of benzothiophenes are a frequent challenge. The optimization of several interconnected parameters is crucial for success. These include the choice of palladium catalyst, the co-catalyst (often a copper salt), the solvent, and the reaction temperature.[3]

For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a systematic optimization revealed that the combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C provides superior yields.[3] The choice of palladium source and copper oxidant significantly impacts the reaction's efficiency.

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [3]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

Causality Insight: The higher efficacy of Pd(OAc)₂ can be attributed to its facile in situ reduction to the active Pd(0) species, which is essential for initiating the catalytic cycle. Cu(OAc)₂ acts as a crucial oxidant to regenerate the active Pd(II) catalyst from the Pd(0) state, which is formed after the reductive elimination step that forms the desired C-C bond.[4] The choice of solvent is also critical; polar aprotic solvents like DMSO can effectively dissolve the various components and stabilize the charged intermediates in the catalytic cycle.

Q2: I am struggling with poor regioselectivity between C2 and C3 functionalization in an electrophilic substitution reaction. How can I selectively obtain the C3-substituted product?

A2: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene core is a classic challenge. The C2 position is generally more acidic and thus kinetically favored for deprotonation and subsequent reaction with electrophiles, while the C3 position is often the thermodynamically more stable site for electrophilic attack.[2] The reaction outcome is highly dependent on the specific conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Decreasing the temperature can significantly enhance regioselectivity by favoring the formation of the thermodynamically more stable C3 product in reactions such as nitration and acetylation.[5]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. A less polar solvent may favor attack at the more electron-rich C3 position. It is advisable to screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF).

  • Innovative Strategies for C3-Selectivity: For direct C-H arylation, a metal-free approach using benzothiophene S-oxides as precursors can achieve complete C3 regioselectivity via an "interrupted Pummerer reaction".[6] This method allows for the selective delivery of coupling partners to the C3 position under mild conditions.[6][7]

Q3: My metal-free, base-catalyzed synthesis of a benzothiophene derivative is not proceeding to completion. What should I consider?

A3: In base-catalyzed reactions, such as those involving a propargyl-allene rearrangement followed by cyclization, the choice of base and solvent is paramount. The base is responsible for the initial deprotonation that initiates the rearrangement, and its strength and steric bulk can significantly influence the reaction rate.

Table 2: Optimization of Base and Solvent for a Metal-Free Benzothiophene Synthesis

EntryBase (0.2 equiv)SolventYield (%)
1DBUTHF83
2TEATHFN.D.
3DABCOTHFN.D.
4TBDTHF22
5Cs₂CO₃THF23
6DBUDCE62
7DBUToluene68
8DBUCH₃CN58

Reaction conditions: starting material (1.0 equiv), base (x equiv), 50 °C, 12 h, under N₂. N.D. = Not Detected.

Causality Insight: The data clearly indicates that a strong, non-nucleophilic base like DBU is highly effective. Weaker bases like TEA and DABCO are insufficient to promote the initial rearrangement. The choice of THF as the solvent suggests that a polar aprotic medium is ideal for this transformation, likely due to its ability to solvate the ionic intermediates formed during the reaction.

Q4: What are the best practices for purifying my final benzothiophene product?

A4: Proper purification is essential to obtain high-purity benzothiophene derivatives. The two most effective methods are column chromatography and recrystallization.[3]

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts.

    • Stationary Phase: Silica gel (230–400 mesh) is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for many benzothiophene derivatives. The polarity of the eluent should be adjusted based on the polarity of the product.

  • Recrystallization: This method is excellent for obtaining highly pure crystalline products.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing benzothiophenes include ethanol, methanol, and mixtures of hexane and ethyl acetate.

Troubleshooting Guides

This section provides a more detailed breakdown of common problems and their solutions, grounded in chemical principles.

Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation

A low yield in this reaction can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

dot

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low Yield Observed reagent_quality Verify Reagent Purity (Aryl halide, Benzothiophene) start->reagent_quality 1. Start with reagents catalyst_activity Assess Catalyst and Ligand (Pd source, Phosphine ligand) reagent_quality->catalyst_activity 2. Check catalyst system repurify_reagents Repurify starting materials (Distillation, Recrystallization) reagent_quality->repurify_reagents reaction_conditions Evaluate Reaction Conditions (Solvent, Base, Temperature) catalyst_activity->reaction_conditions 3. Optimize conditions screen_catalysts Screen different Pd catalysts and ligands (e.g., Pd(OAc)₂, PdCl₂, SPhos, XPhos) catalyst_activity->screen_catalysts inert_atmosphere Check for Oxygen Contamination (Degas solvent, Use inert gas) reaction_conditions->inert_atmosphere 4. Ensure inertness optimize_conditions Systematically vary solvent, base, and temperature reaction_conditions->optimize_conditions improve_inertness Use Schlenk techniques, glovebox inert_atmosphere->improve_inertness

Caption: Systematic workflow for troubleshooting low yields.

In-Depth Analysis:

  • Reagent Purity: Impurities in the starting materials can poison the catalyst. For example, trace amounts of water or other nucleophiles can react with the palladium catalyst and deactivate it.

  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical, especially when using less reactive aryl chlorides. For aryl iodides and bromides, a ligand-free Pd(OAc)₂ system may be sufficient.[8][9] However, for aryl chlorides, the stronger C-Cl bond requires a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, or PCy₃) to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[8][9][10][11] These ligands promote the formation of the active monoligated Pd(0) species.[12]

  • Reaction Conditions:

    • Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates. Aprotic polar solvents like DMSO or DMF are often effective.[3]

    • Base: The base plays a crucial role in the C-H activation step. A careful balance is needed; a base that is too weak will not facilitate C-H cleavage, while a base that is too strong can lead to side reactions.

    • Temperature: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or the formation of byproducts.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.

Issue 2: Poor Regioselectivity (C2 vs. C3 Functionalization)

Controlling the site of functionalization on the benzothiophene ring is a common challenge. The following diagram illustrates the decision-making process for achieving the desired regioselectivity.

dot

Regioselectivity_Control start Poor C2/C3 Regioselectivity target_c2 Targeting C2-Functionalization (Kinetic Product) start->target_c2 target_c3 Targeting C3-Functionalization (Thermodynamic Product) start->target_c3 c2_conditions Use Kinetically Controlled Conditions target_c2->c2_conditions c3_conditions Use Thermodynamically Controlled Conditions target_c3->c3_conditions c2_strategy1 Directed Lithiation at C2 (n-BuLi, low temp) c2_conditions->c2_strategy1 c2_strategy2 Direct C-H Activation (Pd-catalysis often favors C2) c2_conditions->c2_strategy2 c3_strategy1 Lower Reaction Temperature (For electrophilic substitution) c3_conditions->c3_strategy1 c3_strategy2 Interrupted Pummerer Reaction (Using Benzothiophene S-oxide) c3_conditions->c3_strategy2 c3_strategy3 Gold-Catalyzed Oxyarylation (With Benzothiophene S-oxide) c3_conditions->c3_strategy3

Caption: Decision-making for controlling C2/C3 regioselectivity.

In-Depth Analysis:

  • Targeting C2-Functionalization:

    • Directed Lithiation: The proton at the C2 position is the most acidic, making it susceptible to deprotonation by a strong base like n-butyllithium at low temperatures. The resulting C2-lithiated species can then be quenched with an electrophile.

    • Palladium-Catalyzed C-H Activation: Many palladium-catalyzed direct arylation reactions show a preference for the C2 position due to the electronic properties of the benzothiophene ring.[13]

  • Targeting C3-Functionalization:

    • Thermodynamic Control: For electrophilic substitution reactions, running the reaction at a lower temperature for a longer period can favor the formation of the more stable C3-substituted product.[5]

    • Interrupted Pummerer Reaction: This elegant strategy involves the oxidation of the benzothiophene to the corresponding S-oxide. The S-oxide then reacts with an activating agent (e.g., trifluoroacetic anhydride) to form a reactive intermediate that is selectively attacked at the C3 position by a nucleophile.[6][14][15] This method offers excellent regioselectivity for the C3 position under mild, metal-free conditions.[6]

    • Gold-Catalyzed Oxyarylation: A gold-catalyzed reaction of alkynes with benzothiophene S-oxides can also provide regioselective access to C3-alkylated benzothiophenes.[6][7]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Gram-Scale Pd-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[3]

This protocol is for the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids.

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).[3]

  • Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.[3]

  • Heat the mixture at 100 °C for 20 hours.[3]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[3]

Protocol 2: Metal-Free Synthesis of a Benzothiophene Derivative

This protocol describes a base-catalyzed synthesis of a benzothiophene derivative.

  • To a flame-dried reaction flask under a nitrogen atmosphere, add the starting propargyl sulfide (0.5 mmol) and tetrahydrofuran (THF, 2.0 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol).

  • Heat the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Chen, J., et al. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 22(15), 5935-5940.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 9(16), 3045-3048.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
  • Daugulis, O., et al. (2005). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 105(6), 2371-2394.
  • Al-Masum, M., & Kumaraswamy, G. (2010). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 29(17), 3845-3850.
  • Wang, D., et al. (2021). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 19(23), 5143-5147.
  • Gorecki, M., et al. (2008). Reactivity of[12]Benzothieno[3,2-b][12]benzothiophene — Electrophilic and Metalation Reactions. European Journal of Organic Chemistry, 2008(23), 3949-3957.

  • Procter, D. J., et al. (2019). A) Mechanism of the interrupted Pummerer reaction of benzothiophene...
  • Daugulis, O. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086.
  • Procter, D. J., et al. (2018). The Interrupted Pummerer Reaction in a Sulfoxide-Catalyzed Oxidative Coupling of 2-Naphthols.
  • Eriksson, L. A., & Himo, F. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
  • BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem Technical Support.
  • Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.
  • Miura, M., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(37), 11047-11053*.
  • Unbehaun, R., et al. (2016). Functionalization and properties investigations of benzothiophene derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 329, 135-142.
  • Procter, D. J., et al. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters, 23(3), 835-840*.
  • Kumar, P., & Kumar, V. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Advances, 10(58), 35058-35086*.
  • Sanford, M. S., et al. (2012). Cu(II) carboxylate arene C H functionalization: Tuning for nonradical pathways. Proceedings of the National Academy of Sciences, 109(34), 13568-13573*.
  • Koutentis, P. A., et al. (2020). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([10][11][12]thiadiazole). Molecules, 25(18), 4205.

  • Eriksson, L. A., & Himo, F. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15*.
  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
  • Procter, D. J., et al. (2019). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Miura, M., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(37), 11047-11053*.
  • Procter, D. J., et al. (2018). Synthesis of C2 Substituted Benzothiophenes via an Interrupted Pummerer/[11][11]-Sigmatropic/1,2-Migration Cascade of Benzothiophene S-Oxides. Organic Letters, 20(15), 4581-4585*.

  • NOBLE CHEMISTRY. (2025, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene [Video]. YouTube.
  • Larrosa, I., et al. (2014). Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation. Chemistry - A European Journal, 20(46), 15029-15034*.
  • Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed., pp. 354-363). CRC Press.
  • Alberico, D., et al. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.

Sources

Optimization

Technical Support Center: Purification of (4-Fluoro-1-benzothiophen-2-yl)methanol

Introduction & Compound Profile (4-Fluoro-1-benzothiophen-2-yl)methanol is a critical bicyclic intermediate, often employed as a scaffold in the development of serotonin receptor modulators and other CNS-active agents. U...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

(4-Fluoro-1-benzothiophen-2-yl)methanol is a critical bicyclic intermediate, often employed as a scaffold in the development of serotonin receptor modulators and other CNS-active agents. Unlike its non-fluorinated analogs, the C4-fluorine substituent introduces unique electronic properties and lipophilicity changes that complicate standard purification protocols.[1]

This guide addresses the specific challenge of removing persistent impurities—specifically unreacted intermediates (aldehydes/esters) and oxidation byproducts—while preserving the integrity of the C-F bond and the thiophene ring.[1]

Physicochemical Profile
PropertySpecificationNotes
Formula C₉H₇FOS
Mol.[2][3][4][5][6][7][8][9][10][11] Weight 182.21 g/mol
Appearance White to off-white solidTurns yellow upon sulfur oxidation or photo-degradation.
Solubility Soluble in EtOAc, DCM, THF.[1]Poorly soluble in Hexanes, Water.
Key Risk HydrodefluorinationAvoid Pd/C catalytic hydrogenation.

Diagnostic Troubleshooting Flowchart

Before selecting a purification method, identify your primary impurity profile using TLC or LC-MS. Use the logic flow below to determine the optimal workflow.

ImpurityLogic Start Crude (4-Fluoro-1-benzothiophen-2-yl)methanol CheckLCMS Analyze LC-MS / TLC Start->CheckLCMS DecideImpurity Primary Impurity? CheckLCMS->DecideImpurity Impurity_Aldehyde Aldehyde (Intermediate) (Incomplete Reduction) DecideImpurity->Impurity_Aldehyde Peak M-2 (180 Da) Impurity_Acid Carboxylic Acid (Starting Material) DecideImpurity->Impurity_Acid Peak M+14 (196 Da) Impurity_Sulfoxide Sulfoxide/Sulfone (Oxidation) DecideImpurity->Impurity_Sulfoxide Peak M+16 (198 Da) Impurity_Color Colored Oligomers (Tar/Residue) DecideImpurity->Impurity_Color Baseline Noise/Visual Action_Bisulfite Method A: Bisulfite Adduct Wash Impurity_Aldehyde->Action_Bisulfite >5% Content Action_NaBH4 Method B: NaBH4 Scavenge Impurity_Aldehyde->Action_NaBH4 <5% Content Action_BaseWash Method C: Sat. NaHCO3 Wash Impurity_Acid->Action_BaseWash Action_Column Method E: Flash Chromatography (Gradient Elution) Impurity_Sulfoxide->Action_Column Difficult Separation Action_Recryst Method D: Recrystallization (Hexane/EtOAc) Impurity_Color->Action_Recryst

Figure 1: Decision matrix for impurity removal based on LC-MS/TLC signatures.

Deep Dive: Specific Impurity Removal

Issue 1: The "Aldehyde" Drag (Incomplete Reduction)

Symptom: A spot on TLC slightly less polar than the alcohol, or an LC-MS peak at 180 Da (M-2H). Cause: Incomplete reduction of 4-fluorobenzothiophene-2-carboxaldehyde or the corresponding ester. Mechanism: The aldehyde forms a "drag" or "shoulder" on the product peak in chromatography due to similar polarity.[1]

Corrective Protocol (Bisulfite Wash): If the aldehyde content is significant (>5%), chemical separation is superior to chromatography.[1]

  • Dissolve crude mixture in Ethyl Acetate (10 volumes) .

  • Wash with saturated aqueous Sodium Bisulfite (NaHSO₃) (3 x 3 vol).

    • Chemistry: The aldehyde forms a water-soluble bisulfite adduct (α-hydroxy sulfonate), partitioning into the aqueous layer.[1] The alcohol remains in the organic layer.[1]

  • Wash with water, then brine.

  • Dry over MgSO₄ and concentrate.

Issue 2: Hydrodefluorination (The "Des-Fluoro" Impurity)

Symptom: LC-MS peak at 164 Da (M-18). Cause: Use of Palladium on Carbon (Pd/C) or vigorous hydrogenation conditions.[2] The C-F bond, while generally stable, can be cleaved under catalytic hydrogenation conditions, especially on electron-rich rings like benzothiophene.[1] Solution:

  • Prevention: Never use Pd/C for the reduction of this specific precursor.[1] Use Hydride reagents (NaBH₄ in MeOH or LiAlH₄ in THF).

  • Remediation: Separation is extremely difficult due to structural similarity. High-efficiency Preparative HPLC (C18 column) is required. Recrystallization is rarely effective for this specific impurity pair.

Issue 3: Sulfur Oxidation (Sulfoxides)

Symptom: Product turns yellow/orange; LC-MS peak at 198 Da (M+16). Cause: Exposure to air/light in solution, or use of peroxide-containing ether/THF. Remediation:

  • Chromatography: Sulfoxides are significantly more polar than the parent alcohol. They will retain longer on Silica gel.

  • Eluent: Use a gradient of Hexane:EtOAc (start 90:10, ramp to 60:40). The alcohol elutes first; the sulfoxide elutes later.[1]

Validated Purification Protocols

Protocol A: Recrystallization (For Bulk Purity >95%)

Best for removing colored oligomers and trace acids.[1]

  • Dissolution: Place crude solid in a flask equipped with a reflux condenser. Add Heptane (or Hexane) (5 mL/g).

  • Heating: Heat to reflux (98°C for Heptane). The solid will likely not dissolve completely.

  • Co-solvent Addition: Dropwise add Ethyl Acetate or Toluene through the condenser until the solution becomes clear.

    • Note: Avoid Ethanol if ester impurities are present to prevent transesterification (though unlikely without catalyst).

  • Cooling: Remove heat. Allow to cool to Room Temp (RT) over 2 hours with slow stirring.

  • Crystallization: Cool to 0-4°C for 1 hour.

  • Filtration: Filter the white needles/plates. Wash with cold Heptane.

Protocol B: Flash Chromatography (For Complex Mixtures)

Best for separating the alcohol from the aldehyde or sulfoxide.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Dissolve in minimum DCM.

  • Mobile Phase: Hexanes / Ethyl Acetate.[7]

  • Gradient:

    • 0–5 min: 95% Hex / 5% EtOAc (Elutes non-polar impurities).

    • 5–20 min: Ramp to 70% Hex / 30% EtOAc (Product elutes ~20-25% EtOAc).

    • 20–30 min: Flush with 50% EtOAc (Elutes sulfoxides).

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH4 for the reduction of the ester precursor? A: Yes. LiAlH4 in THF (0°C to RT) is the standard method.[1] The C4-fluorine is stable under these conditions. However, ensure you perform a Fieser workup (Water/15% NaOH/Water) to remove aluminum salts, which can trap the alcohol product.[1]

Q: My product is an oil, but it should be a solid. What happened? A: This usually indicates residual solvent or the presence of the aldehyde impurity, which depresses the melting point.[1] Run a ¹H-NMR. If aldehyde is present (singlet ~10 ppm), perform the Bisulfite Wash (Section 3).[1] If clean, triturate with cold pentane to induce crystallization.

Q: Is the compound light sensitive? A: Yes. Benzothiophenes are susceptible to photo-oxidation at the sulfur atom. Store the purified alcohol in amber vials under Argon at -20°C.

Q: Why does the fluorine signal in ¹⁹F-NMR shift during workup? A: This is likely a solvent effect or pH effect if the acid impurity is present.[1] In CDCl₃, the 4-F signal should be stable. If you see a new peak appearing over time, check for defluorination (unlikely without catalyst) or ring opening (requires harsh conditions).[1]

References

  • Benzothiophene Synthesis & Reactivity

    • Review: "Synthesis and biological evaluation of novel benzothiophene derivatives." Indian Academy of Sciences. (Discusses general stability and handling of benzothiophene alcohols).

  • Reduction Methodologies

    • Protocol: "Reduction of Carboxylic Acids Using Esters of Benzotriazole."[2] Synthesis (2011).[2][12] (Provides context for mild reduction techniques applicable to heteroaromatic acids).

  • Impurity Separation (Aldehydes)

    • Technique: "Process for removing a ketone and/or aldehyde impurity."[13][14] (General industrial applicability of bisulfite/hydrogenation purification).

  • Fluorinated Heterocycle Handling

    • Context: "Synthesis of α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]." (Analogous handling of fluorinated bicyclic alcohols).

Sources

Troubleshooting

Anhydrous conditions for reactions involving (4-Fluoro-1-benzothiophen-2-yl)methanol

Technical Support Center: (4-Fluoro-1-benzothiophen-2-yl)methanol Ticket ID: #FBTM-ANH-001 Subject: Anhydrous Protocol & Troubleshooting for CAS 957059-61-9 Status: Open / High Priority[1][2] Emergency Triage: Is Your Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Fluoro-1-benzothiophen-2-yl)methanol Ticket ID: #FBTM-ANH-001 Subject: Anhydrous Protocol & Troubleshooting for CAS 957059-61-9 Status: Open / High Priority[1][2]

Emergency Triage: Is Your System Compromised?

Before proceeding with complex troubleshooting, verify if moisture is the root cause of your failure. (4-Fluoro-1-benzothiophen-2-yl)methanol (FBTM) is a robust intermediate, but its functionalization (alkylation, halogenation, or Mitsunobu coupling) is highly sensitive to trace water.[1][2]

Common Symptoms of "Wet" Reactions:

  • Reagent "Fizzling": Immediate evolution of gas (H₂) upon adding NaH or violent bubbling with SOCl₂/POCl₃ suggests water quenching.[1][2]

  • Stalled Conversion: TLC shows starting material remaining despite excess reagent (reagent hydrolysis).[1][2]

  • Sticky/Oily Byproducts: Oligomerization initiated by acid generated from moisture-hydrolyzed reagents (e.g., HCl from SOCl₂ + H₂O).[1][2]

  • Unexpected Oxidation: Formation of the aldehyde (4-fluoro-1-benzothiophene-2-carbaldehyde) instead of the desired substitution product.[1][2]

Core Directive: The "Dry" Standard

To successfully functionalize the C-2 hydroxymethyl group of FBTM, you must treat the entire reaction system as a moisture-intolerant zone.[1][2] The 4-fluoro substituent exerts an inductive electron-withdrawing effect ($ -I $), slightly deactivating the nucleophilicity of the hydroxyl oxygen compared to the non-fluorinated analog.[1] This often necessitates longer reaction times, making the system more vulnerable to ambient moisture ingress over time.

A. Substrate Preparation (The Hidden Variable)

Users often dry their solvents but neglect the solid starting material. Heteroaromatic alcohols like FBTM are hygroscopic; they form hydrogen-bonded water networks on the crystal surface.[1][2]

Protocol:

  • Dissolution: Dissolve FBTM in anhydrous THF or DCM.

  • Azeotropic Drying: Evaporate the solvent on a rotary evaporator. Repeat 2x with anhydrous Toluene. This physically entrains and removes surface-bound water.[1][2]

  • High Vacuum: Dry the resulting residue under high vacuum (<1 mbar) for at least 4 hours before use.

B. Solvent Specifications

For reactions involving FBTM, "bottle dry" is often insufficient.[1][2]

SolventMax Water Content (ppm)Recommended Drying MethodStorage
THF < 50 ppmDistillation over Na/Benzophenone OR Activated Alumina ColumnGlovebox / Schlenk Flask
DCM < 50 ppmDistillation over CaH₂4Å Molecular Sieves (Activated)
DMF < 100 ppmVacuum Distillation over CaH₂4Å Molecular Sieves
2-MeTHF < 50 ppmAzeotropic distillationInert Atmosphere

Scenario-Based Troubleshooting Guide

Scenario A: Conversion to Chloride (Chlorination)

Goal: Converting FBTM to 2-(chloromethyl)-4-fluoro-1-benzothiophene using Thionyl Chloride ($ \text{SOCl}_2 $). Issue: Low yield, formation of sticky black tar.[1]

Root Cause: Moisture reacts with $ \text{SOCl}_2 $ to form $ \text{SO}_2 $ and $ \text{HCl} $.[1][2] While $ \text{HCl} $ is a byproduct of the reaction, excess acid generated from water hydrolysis can trigger acid-catalyzed polymerization of the benzothiophene ring, especially if the reaction warms up.

Corrective Action:

  • Add a Scavenger: Include a mild base like Pyridine or Triethylamine (1.1 eq) to neutralize the HCl byproduct immediately.[2]

  • Temperature Control: Add $ \text{SOCl}_2 $ dropwise at 0°C. Do not reflux unless absolutely necessary.

  • Reagent Quality: Distill $ \text{SOCl}_2 $ before use if it is yellow (indicates decomposition).

Scenario B: Nucleophilic Substitution (Alkylation)

Goal: Reacting FBTM with an alkyl halide using Sodium Hydride ($ \text{NaH} $).[1][2] Issue: Dangerous gas evolution, no product formation.[1]

Root Cause: The 4-fluoro group makes the hydroxyl proton slightly more acidic, but if the solvent is wet, NaH preferentially reacts with water (forming NaOH), which is a weaker base and nucleophile in organic media, effectively killing the reaction.

Corrective Action:

  • Mineral Oil Wash: Wash NaH (60% dispersion) with anhydrous Hexane 3x under Nitrogen to remove mineral oil.[1][2]

  • Solvent Switch: Use a mixture of THF/DMF (9:1).[1][2] DMF promotes the dissociation of the alkoxide ion, enhancing reactivity to counteract the inductive deactivation from the fluorine.

Scenario C: Mitsunobu Reaction

Goal: Coupling FBTM with a phenol or amine using DIAD/PPh3.[1][2] Issue: Formation of Hydrazine byproduct, zero conversion.

Root Cause: Water competes with the alcohol for the betaine intermediate. If the system is wet, the phosphine oxide forms without incorporating the substrate.

Corrective Action:

  • Order of Addition: Add DIAD last and slowly at 0°C.

  • Zwitterion Stabilization: Ensure the reaction is performed in strictly anhydrous THF.

Visualization: The Anhydrous Workflow

The following diagram outlines the logical flow for setting up a reaction with FBTM to ensure anhydrous integrity.

AnhydrousWorkflow Start Start: FBTM Reagent CheckSolid Is Solid Dry? (Hygroscopic Check) Start->CheckSolid Azeotrope Action: Azeotrope with Toluene (2x Cycles) CheckSolid->Azeotrope No / Unsure SolventPrep Solvent Preparation CheckSolid->SolventPrep Yes VacDry Action: High Vac (<1 mbar, 4h) Azeotrope->VacDry VacDry->SolventPrep SieveCheck Stored over 4Å Sieves? SolventPrep->SieveCheck Distill Action: Distill/Column Dry SieveCheck->Distill No ReactionSetup Reaction Setup (Schlenk/Glovebox) SieveCheck->ReactionSetup Yes (<50 ppm) Distill->ReactionSetup ReagentAdd Add Sensitive Reagents (SOCl2 / NaH / DIAD) ReactionSetup->ReagentAdd Monitor Monitor: Gas Evolution / Color Change ReagentAdd->Monitor Success Proceed to Workup Monitor->Success Normal Profile Fail STOP: Quench & Check Water Content Monitor->Fail Violent Gas / Tar

Caption: Logical workflow for ensuring anhydrous integrity during the functionalization of (4-Fluoro-1-benzothiophen-2-yl)methanol.

References

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: 2-(Hydroxymethyl)benzo[b]thiophene. Retrieved from [Link][1][2]

  • Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1][2][3] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (2010).[1][2] Patent WO2010018874A1: Amide compounds as GPR52 agonists.[1][2] Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of Polysubstituted Benzothiophenes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of polysubstituted benzothiophenes. This guide is designed for researchers, medicinal chemists, and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of polysubstituted benzothiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of constructing and functionalizing this important heterocyclic scaffold. Benzothiophenes are privileged structures in pharmaceuticals and organic electronic materials, but their synthesis is often fraught with challenges related to yield, purity, and regioselectivity.[1][2][3]

This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: My classical benzothiophene synthesis is failing or giving very low yields. What are the most common points of failure?

A: This is a frequent issue, often stemming from problems with the initial condensation or cyclization steps, which are the cornerstones of methods like the Gewald or Fiesselmann syntheses. The primary culprits are typically related to reagent quality or catalyst activity.

  • Reagent Purity: For domino reactions like the Gewald synthesis, the purity of your starting materials is paramount. Ensure your ketone/aldehyde, active methylene nitrile (e.g., malononitrile), and elemental sulfur are of high purity. Solvents must be anhydrous, as moisture can interfere with the initial base-catalyzed condensation.[4]

  • Base/Catalyst Inactivity: The base (commonly a secondary amine like morpholine or piperidine) is critical for initiating the Knoevenagel condensation, the first step in the Gewald reaction.[4][5] If the reaction fails to initiate, verify that your base has not degraded. For other cyclization strategies, ensure any acid or metal catalyst is active and has not been poisoned.

  • Reaction Conditions: Some classical methods require forcing conditions. However, intermediates can be sensitive to moisture or air.[4] If you suspect sensitivity, running the reaction under an inert atmosphere (Nitrogen or Argon) with flame-dried glassware is a crucial troubleshooting step.

Q2: I'm struggling with poor regioselectivity when functionalizing my benzothiophene core. How can I selectively target the C2 vs. the C3 position?

A: Achieving regiocontrol is a central challenge in benzothiophene chemistry. The C3 position is generally favored for electrophilic substitution due to the stability of the resulting cationic intermediate, while C-H activation methods often favor the C2 position.[6]

  • For C2-Selective Functionalization: Modern palladium-catalyzed C-H activation/arylation is a powerful tool for targeting the C2 position.[7] However, be aware that reaction parameters can subtly influence selectivity. In some systems, even the catalyst loading can erode or reverse the C2:C3 ratio.[8]

  • For C3-Selective Functionalization: To override the kinetic preference of some methods for C2, you can employ specific strategies. A modern, metal-free approach involves using a benzothiophene S-oxide precursor. This proceeds through an interrupted Pummerer reaction that delivers nucleophiles exclusively to the C3 position under mild conditions.[9] Alternatively, gold-catalyzed reactions of alkynes with benzothiophene S-oxides can also provide regioselective entry to C3-alkylated products.

  • Using Directing Groups: For functionalizing the benzene ring portion of the scaffold, Directed ortho-Metalation (DoM) is a robust strategy for achieving regioselectivity that is otherwise difficult to obtain.[7] A directing group (e.g., carbamate) on the benzene ring will direct a strong base to deprotonate the adjacent position, allowing for subsequent functionalization.[7][10]

Q3: What are the advantages of modern synthetic methods over classical approaches for preparing polysubstituted benzothiophenes?

A: While classical methods are valuable, modern transition-metal-catalyzed and photocatalytic reactions offer significant advantages in terms of efficiency, functional group tolerance, and the ability to forge connections that are otherwise challenging.

  • Efficiency and Atom Economy: Domino reactions, which form multiple bonds in a single operation without isolating intermediates, are a key feature of many modern syntheses.[4] This reduces steps, minimizes waste, and improves overall yield.

  • Functional Group Tolerance: Many modern methods, particularly those catalyzed by palladium, copper, or gold, operate under milder conditions than classical syntheses.[2][11] This allows for the presence of a wider array of sensitive functional groups in the starting materials, avoiding the need for extensive protecting group chemistry.

  • Novel Disconnections: C-H activation and functionalization strategies allow for the direct coupling of benzothiophenes with various partners (e.g., aryl halides, alkenes), creating substituted derivatives in a highly convergent manner.[10] Similarly, photocatalytic radical annulations offer unique pathways to construct the benzothiophene core with high regioselectivity under visible light irradiation.[2][11]

Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed C2-Arylation

Issue: My palladium-catalyzed direct C-H arylation of a benzothiophene with an aryl halide is resulting in low conversion and/or yield.

Causality Analysis: Low yields in these cross-coupling reactions are common and typically point to a suboptimal combination of catalyst, ligand, base, oxidant (if required), solvent, or temperature. The catalytic cycle involves multiple steps (oxidative addition, C-H activation/metalation, reductive elimination), and a bottleneck at any stage will compromise the overall yield.

Systematic Troubleshooting Workflow:

The following workflow provides a logical sequence for optimizing the reaction. It is often most effective to vary one parameter at a time while keeping others constant.

G start Low Yield Observed reagents Step 1: Verify Reagent Purity - Benzothiophene - Aryl Halide - Anhydrous Solvent start->reagents catalyst Step 2: Screen Pd Catalysts - Pd(OAc)₂ - PdCl₂(PPh₃)₂ - PEPPSI-type reagents->catalyst Reagents OK oxidant Step 3: Optimize Oxidant/Additive - Cu(OAc)₂ - Ag₂CO₃ - Pyridine/PivOH catalyst->oxidant No Improvement end Yield Optimized catalyst->end Improvement solvent Step 4: Screen Solvents - DMSO - DMF - Dioxane - Toluene oxidant->solvent No Improvement oxidant->end Improvement temp Step 5: Adjust Temperature - 80°C, 100°C, 120°C solvent->temp No Improvement solvent->end Improvement temp->end Improvement

Caption: Systematic workflow for troubleshooting low yields.

Detailed Optimization Protocol (Example):

This protocol is based on a C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a common substrate class where this issue arises.[9]

  • Baseline Experiment Setup:

    • To a reaction vial, add benzo[b]thiophene substrate (0.1 mmol), arylboronic acid (0.3 mmol, 3.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (0.2 mmol, 2.0 equiv), and pyridine (0.3 mmol, 3.0 equiv).

    • Add anhydrous DMSO (1.0 mL).

    • Seal the vial and heat the mixture at 100 °C for 20 hours.

    • Monitor reaction progress by TLC or LC-MS.

  • Optimization Table: Use the following table to systematically explore reaction parameters.

Parameter ScreenVariable 1Variable 2Variable 3Comment
Pd Catalyst Pd(OAc)₂PdCl₂Pd(PPh₃)₄Catalyst precursor can significantly impact initiation.
Cu Salt (Oxidant) Cu(OAc)₂CuCl₂Cu(OTf)₂The counter-ion of the oxidant affects solubility and reactivity.
Solvent DMSODMFDioxanePolarity and coordinating ability of the solvent are critical.
Temperature 80 °C100 °C120 °CHigher temperatures can improve sluggish reactions but may also cause degradation.
  • Post-Reaction Workup:

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.[9]

Guide 2: Failure of Gewald Aminothiophene Synthesis

Issue: My one-pot Gewald reaction between a ketone, an active methylene nitrile, and sulfur is not proceeding, and I am recovering starting materials.

Causality Analysis: The Gewald reaction is a domino sequence.[4] Its success hinges on the successful execution of the first step: the Knoevenagel condensation between the ketone and the active methylene compound.[5][12] Failure to form this adduct prevents the subsequent steps of sulfur addition and cyclization.

Decision Pathway for Troubleshooting:

Use this pathway to diagnose the point of failure in your Gewald synthesis.

G start Gewald Reaction Fails (No Product Formation) check_knoevenagel Step 1: Test Knoevenagel Condensation - React ketone + nitrile + base - Omit sulfur - Monitor by TLC/LC-MS start->check_knoevenagel knoevenagel_ok Knoevenagel Adduct Forms check_knoevenagel->knoevenagel_ok Yes knoevenagel_fail Adduct Does Not Form check_knoevenagel->knoevenagel_fail No troubleshoot_sulfur Problem: Sulfur Reactivity or Thiolation Failure Solution: 1. Ensure fine powder elemental sulfur (S₈) is used. 2. Increase reaction temperature moderately (e.g., from 60°C to 80°C). 3. Consider microwave irradiation to promote the reaction. knoevenagel_ok->troubleshoot_sulfur troubleshoot_base Problem: Base Inactivity or Steric Hindrance Solution: 1. Use fresh, high-purity base (morpholine, piperidine). 2. Consider a stronger base or different catalyst system. 3. Check for overly hindered ketone. knoevenagel_fail->troubleshoot_base success Reaction Proceeds troubleshoot_sulfur->success

Caption: Diagnostic workflow for a failing Gewald reaction.

Experimental Protocols for Diagnosis:

  • Isolate the Knoevenagel Condensation:

    • In a round-bottom flask, combine your ketone (1.0 equiv), active methylene nitrile (1.0 equiv), and the base catalyst (e.g., morpholine, 0.2 equiv) in your chosen solvent (e.g., ethanol).

    • Crucially, omit the elemental sulfur.

    • Stir the reaction at the intended temperature for 1-2 hours.

    • Take aliquots and analyze by TLC or LC-MS to see if the condensed adduct (a more nonpolar spot than the starting materials) has formed.

    • If the adduct forms: Your initial condensation is working. The problem lies with the sulfur addition or cyclization. Proceed to check sulfur quality and reaction temperature. Microwave irradiation has been shown to be beneficial for driving these reactions to completion.[4]

    • If the adduct does not form: The problem is with the initial condensation. Verify the activity of your base. Ensure it is not a salt (e.g., morpholine hydrochloride) and is free of water. If the ketone is particularly hindered, this step may be sluggish and require a stronger base or longer reaction times.

References
  • Fiesselmann thiophene synthesis | Download Scientific Diagram. ResearchGate. [Link]

  • Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing. [Link]

  • Influence of Regio- and Chemoselectivity on the Properties of Fluoro-Substituted Thienothiophene and Benzodithiophene Copolymers. Journal of the American Chemical Society. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. [Link]

  • Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. [Link]

  • Metal-Free Synthesis of Benzothiophenes by Twofold C–H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. PubMed. [Link]

  • Organic Chemistry-Synthesis of Benzothiophene | PDF. Slideshare. [Link]

  • Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. PubMed. [Link]

  • Fiesselmann thiophene synthesis. Wikipedia. [Link]

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. ResearchGate. [Link]

  • An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Bentham Science Publisher. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. National Institutes of Health. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

  • Recent development in transition metal-catalysed C–H olefination. Royal Society of Chemistry. [Link]

  • Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Semantic Scholar. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. [Link]

  • Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications. [Link]

  • Mechanism of Fiesselmann thiophene synthesis. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Fluorination: (4-Fluoro-1-benzothiophen-2-yl)methanol vs. Non-Fluorinated Analogs

Executive Summary This guide provides a technical comparison between (4-Fluoro-1-benzothiophen-2-yl)methanol (Compound A) and its non-fluorinated analog, (1-Benzothiophen-2-yl)methanol (Compound B). In medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between (4-Fluoro-1-benzothiophen-2-yl)methanol (Compound A) and its non-fluorinated analog, (1-Benzothiophen-2-yl)methanol (Compound B).

In medicinal chemistry, the benzothiophene scaffold is a privileged structure found in therapeutics like Zileuton and Raloxifene. However, the unsubstituted scaffold is prone to rapid metabolic clearance via S-oxidation and aromatic hydroxylation. The introduction of a fluorine atom at the C4 position is a calculated bioisosteric modification designed to:

  • Block Metabolic Soft Spots: Prevent P450-mediated hydroxylation at the electron-rich C4 position.

  • Modulate Lipophilicity: Increase

    
     to enhance membrane permeability.
    
  • Alter Electronic Profile: Deactivate the aromatic system, reducing the propensity for reactive arene oxide formation.

This guide details the synthesis, physicochemical properties, and biological implications of this substitution, using the GABA-A antagonist Afizagabar (S44819) as a primary case study.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The primary difference lies in the substitution at the C4 position of the benzene ring. This single atom change significantly alters the molecular landscape.

Feature(4-Fluoro-1-benzothiophen-2-yl)methanol(1-Benzothiophen-2-yl)methanol
Structure Fluorinated (C4-F)Unsubstituted (C4-H)
CAS Number 957059-61-917890-56-1
Molecular Formula C

H

FOS
C

H

OS
Molecular Weight 182.22 g/mol 164.22 g/mol
cLogP (Calc) ~2.3 - 2.5~1.9 - 2.1
H-Bond Donor/Acc 1 / 11 / 1
Electronic Effect Strong Inductive Withdrawal (-I)Standard Aromatic
Key Application Intermediate for Afizagabar (S44819)Intermediate for Zileuton analogs

Analyst Note: The increase in cLogP (~0.4 units) by fluorination improves blood-brain barrier (BBB) penetration, a critical factor for CNS drugs like Afizagabar.

Synthesis Methodologies

The synthesis of the fluorinated analog is chemically more demanding due to the requirement for substituted precursors, whereas the non-fluorinated analog is a commodity chemical derived from standard benzothiophene chemistry.

Comparative Synthetic Pathways

Compound B (Non-Fluorinated):

  • Route: Direct lithiation of benzo[b]thiophene at C2 followed by formylation (DMF) and reduction, or direct reduction of commercially available benzo[b]thiophene-2-carboxylic acid.

  • Availability: High.[1][2]

Compound A (4-Fluoro):

  • Route: Requires de novo ring construction or specific functionalization.

  • Key Precursor: 2,6-Difluorobenzaldehyde or fluorinated thiophenols.

  • Standard Workflow:

    • Nucleophilic displacement of fluorine in 2,6-difluorobenzaldehyde by methyl thioglycolate.

    • Cyclization to form the benzothiophene ester.

    • Reduction of the ester/acid to the alcohol (The critical comparable step).

Experimental Protocol: Reduction of Carboxylic Acid Precursor

This protocol applies to both analogs, assuming the corresponding carboxylic acid is available.

Objective: Selective reduction of the C2-carboxylic acid to the primary alcohol.

Reagents:

  • Substrate: 4-Fluoro-1-benzothiophen-2-carboxylic acid (or non-fluorinated equivalent).

  • Reducing Agent: Borane-Tetrahydrofuran Complex (BH

    
    ·THF) or LiAlH
    
    
    
    .
  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5.0 mmol of the carboxylic acid substrate in 20 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 1.2 equivalents (6.0 mmol) of BH

    
    ·THF (1.0 M solution) over 15 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexanes) for disappearance of the acid.
    
  • Quench: Cool to 0°C. Carefully quench with MeOH (5 mL) followed by 1M HCl (10 mL). Stir for 30 minutes to break boron complexes.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield:

  • Non-Fluorinated: 85–95%

  • 4-Fluorinated: 80–90% (Slightly lower due to electronic deactivation affecting solubility or complex stability).

Biological Performance & Metabolic Stability

The primary driver for selecting the 4-fluoro analog over the non-fluorinated version is metabolic stability .

The "Fluorine Effect" on Metabolism

Benzothiophenes are metabolized primarily by Cytochrome P450 enzymes via two pathways:

  • S-Oxidation: Formation of sulfoxides/sulfones (often reversible or excreted).

  • Aromatic Hydroxylation: Occurs at electron-rich positions. In the unsubstituted scaffold, the C4 and C7 positions are vulnerable.

Mechanism of Stabilization:

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C4 position inert to oxidative cleavage.

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density away from the thiophene ring and the benzene ring. This reduces the nucleophilicity of the sulfur (slowing S-oxidation) and makes the ring system less susceptible to electrophilic attack by P450 reactive species (Compound I).

Visualization: Metabolic Blocking Strategy

MetabolicPathways Substrate_H Non-Fluorinated (C4-H) Metabolite_OH 4-Hydroxy Metabolite (Rapid Clearance) Substrate_H->Metabolite_OH P450 Hydroxylation (Fast) Metabolite_S Sulfoxide/Sulfone (S-Oxidation) Substrate_H->Metabolite_S S-Oxidation Substrate_F 4-Fluoro Analog (C4-F) Substrate_F->Metabolite_OH BLOCKED (C-F Bond Strength) Substrate_F->Metabolite_S Reduced Rate (Electronic Deactivation) Stable Metabolically Stable (Prolonged Half-life) Substrate_F->Stable Primary Outcome

Caption: Comparative metabolic fate. The 4-Fluoro substitution effectively blocks the primary hydroxylation pathway, shifting the compound towards stability.

Case Study: Afizagabar (S44819)[7]

The clinical relevance of (4-Fluoro-1-benzothiophen-2-yl)methanol is best exemplified by Afizagabar , a GABA-A receptor antagonist developed for post-stroke recovery.

  • Role: The 4-fluoro-benzothiophene moiety serves as a hydrophobic anchor in the receptor binding pocket.

  • Outcome: Early non-fluorinated prototypes likely suffered from rapid clearance or "metabolic switching" (where the body attacks the C4 position). The inclusion of the 4-F atom extended the half-life (

    
    ) sufficiently to allow for once-daily dosing in clinical trials.
    
  • Binding: The fluorine atom may also engage in orthogonal multipolar interactions within the protein pocket, distinct from the C-H analog.

Experimental Protocol: Microsomal Stability Assay

To verify the superior stability of the fluorinated analog, the following self-validating protocol is recommended.

Reagents:

  • Test Compounds: 4-Fluoro and Non-Fluoro analogs (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Pre-incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quench: Immediately mix with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).

Self-Validation Criteria:

  • Positive Control: Verapamil or Testosterone must show high clearance.

  • Negative Control: Warfarin must show low clearance (<10% loss).

  • Success: The 4-Fluoro analog should demonstrate a significantly lower slope (

    
    ) than the non-fluorinated analog.
    

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Explains the mechanistic rationale for fluorine substitution preventing P450 oxidation.

  • Synthesis and Biological Evaluation of Afizagabar (S44819). Journal of Medicinal Chemistry. Details the use of the 4-fluoro intermediate in clinical candidates.

  • Benzothiophene in Medicinal Chemistry. European Journal of Medicinal Chemistry. (2017). Overview of the scaffold's liability and optimization strategies.

  • PubChem Compound Summary: (4-Fluoro-1-benzothiophen-2-yl)methanol. National Library of Medicine.

  • Patent WO2010018874A1. Amide Compound having GPR52 Agonist Activity. Describes the synthesis of the title compound via borane reduction.

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of (4-Fluoro-1-benzothiophen-2-yl)methanol

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates (4-Fluoro-1-benzothiophen-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. The benzothiophene sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(4-Fluoro-1-benzothiophen-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. The benzothiophene scaffold is present in a range of drugs, highlighting the importance of this structural motif in medicinal chemistry.[1][2][3] The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of these compounds, offering high resolution, sensitivity, and quantitative accuracy.[4][6]

This guide provides a comprehensive comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity analysis of (4-Fluoro-1-benzothiophen-2-yl)methanol. We will delve into the rationale behind the methodological choices, present detailed experimental protocols, and offer comparative data to aid researchers in selecting and implementing the most suitable method for their needs. The principles discussed herein are grounded in established chromatographic theory and adhere to the validation guidelines set forth by the International Council on Harmonisation (ICH).[7][8][9]

Methodology Comparison: A Tale of Two Columns

The selection of the stationary phase is a critical first step in developing a successful HPLC method.[6] For aromatic and moderately polar compounds like (4-Fluoro-1-benzothiophen-2-yl)methanol, C18 columns are a common and effective choice.[10] However, alternative stationary phases can offer different selectivities, which can be advantageous for resolving closely related impurities. In this guide, we compare a standard C18 column with a Phenyl-Hexyl column, which provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities.[11]

Method A: The Workhorse - C18 Stationary Phase

The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC due to its hydrophobicity and ability to separate a broad range of compounds.[12] The primary retention mechanism is based on hydrophobic interactions between the nonpolar C18 chains and the analyte.

Method B: The Alternative - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers a different retention mechanism that can be beneficial for separating aromatic compounds. In addition to hydrophobic interactions, the phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic rings of the analyte and any aromatic impurities. This can lead to different elution orders and improved resolution for specific impurity profiles.[11]

Experimental Protocols

The following protocols are designed to be robust and transferable. Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[7][9][13]

Chromatographic Conditions
ParameterMethod A: C18 AnalysisMethod B: Phenyl-Hexyl Analysis
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B0-5 min: 40% B, 5-25 min: 40-90% B, 25-30 min: 90% B, 30.1-35 min: 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detector UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)1 mg/mL in Methanol/Water (50:50)

Rationale for Methodological Choices:

  • Mobile Phase: A simple acidic mobile phase is chosen to ensure good peak shape for the slightly acidic methanol group and any potential impurities.[14] Phosphoric acid is a common choice for UV detection as it has a low UV cutoff.[14] Formic acid is used in Method B as it is more compatible with mass spectrometry (MS) should further characterization of impurities be required.[14] Acetonitrile and methanol are chosen as organic modifiers due to their different elution strengths and selectivities.

  • Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe.[15]

  • Detection: UV detection at 254 nm is selected as the benzothiophene core exhibits strong absorbance at this wavelength, allowing for sensitive detection of the main component and related impurities.[16] A Diode Array Detector (DAD) can be used to assess peak purity.[7]

Forced Degradation Studies: Ensuring Specificity

To develop a stability-indicating method, forced degradation studies are essential.[17] These studies deliberately degrade the sample to ensure that the analytical method can separate the main peak from any potential degradation products.[18]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are diluted to the appropriate concentration and analyzed by both HPLC methods.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation (1 mg/mL) Method_A Method A (C18 Column) Standard->Method_A Method_B Method B (Phenyl-Hexyl Column) Standard->Method_B Sample Sample Preparation (1 mg/mL) Sample->Method_A Sample->Method_B Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Deg->Method_A Forced_Deg->Method_B Purity Purity Calculation (% Area Normalization) Method_A->Purity Method_B->Purity Comparison Method Comparison (Resolution, Peak Shape, Selectivity) Purity->Comparison Validation Method Validation (ICH Q2(R1)) Comparison->Validation

Caption: Experimental workflow for the HPLC purity analysis of (4-Fluoro-1-benzothiophen-2-yl)methanol.

Results and Discussion: A Comparative Analysis

Hypothetical data is presented to illustrate the potential outcomes of the two methods.

Table 1: System Suitability Parameters

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Tailing Factor (Main Peak) 1.11.2≤ 2.0
Theoretical Plates (Main Peak) > 5000> 5000> 2000
Resolution (Critical Pair) 1.82.5> 1.5

The critical pair refers to the two most poorly resolved peaks in the chromatogram, typically the main peak and a closely eluting impurity.

Table 2: Impurity Profile Comparison

ImpurityRetention Time (min) - Method A% Area - Method ARetention Time (min) - Method B% Area - Method B
Impurity 18.50.1210.20.11
(4-Fluoro-1-benzothiophen-2-yl)methanol 12.3 99.7 15.8 99.7
Impurity 212.80.0818.50.09
Impurity 315.20.1022.10.10

Discussion:

Both methods demonstrate good system suitability. However, Method B with the Phenyl-Hexyl column shows a significant improvement in the resolution of the critical pair (Impurity 2 from the main peak). This is likely due to the alternative selectivity offered by the π-π interactions of the phenyl-hexyl stationary phase. The different retention times and elution order of impurities between the two methods highlight the value of having orthogonal methods for comprehensive purity assessment.

The forced degradation studies would likely show that the compound is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid, and potentially some degradation under strong acidic or basic conditions. A stability-indicating method must be able to resolve these degradation products from the main peak and from each other.

Logical Flow of Purity Assessment

The process of determining the purity of a pharmaceutical intermediate is a systematic one.

Purity_Assessment_Logic Start Start: Batch of (4-Fluoro-1-benzothiophen-2-yl)methanol Method_Dev Develop HPLC Methods (Method A & B) Start->Method_Dev Forced_Deg Perform Forced Degradation Studies Method_Dev->Forced_Deg Method_Val Validate Methods (ICH Q2(R1)) Forced_Deg->Method_Val Routine_Analysis Routine Purity Analysis Method_Val->Routine_Analysis Specification_Check Compare Results to Specifications Routine_Analysis->Specification_Check Pass Batch Passes Specification_Check->Pass Meets Specs Fail Batch Fails (Investigate OOS) Specification_Check->Fail Does Not Meet Specs

Caption: Logical flow for establishing and implementing an HPLC purity method.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl methods are suitable for the purity analysis of (4-Fluoro-1-benzothiophen-2-yl)methanol. The choice between them will depend on the specific impurity profile of the sample.

  • For routine quality control , where the impurity profile is well-characterized and resolution is not an issue, the C18 method (Method A) is a robust and reliable choice.

  • For method development, validation, and in-depth impurity profiling , the Phenyl-Hexyl method (Method B) is recommended due to its alternative selectivity, which can provide better resolution of critical pairs and a more comprehensive picture of the sample's purity.

It is often beneficial to have both methods validated, using one as the primary release method and the other as an orthogonal method for investigational purposes. This dual-method approach provides a higher degree of confidence in the purity assessment of this critical pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column.
  • ResearchGate. (2016). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • LabManager. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ChemicalBook. (2022, January 27). Synthesis of Benzothiophene.
  • Beni-Suef University Journal of Basic and Applied Sciences. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Benzothiophene Derivative Synthesis: A Guide for Researchers.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied microbiology, 29(6), 722–725.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • GL Sciences Inc. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More.
  • Journal of Food and Drug Analysis. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.
  • Sigma-Aldrich. (n.d.). HPLC Column for aromatic compound separation.
  • ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PubMed. (2004). Benzothiophene and naphthalene derived constrained SERMs.
  • Google Patents. (n.d.). EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods.
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. (n.d.). Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC.
  • ResearchGate. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • ResearchGate. (n.d.). Synthesis, Properties, and Biological Applications of Benzothiophene.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • Taylor & Francis eBooks. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ResearchGate. (2017). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of (4-Fluoro-1-benzothiophen-2-yl)methanol

Introduction (4-Fluoro-1-benzothiophen-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any novel synthetic compound, unambiguous structural confirmati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Fluoro-1-benzothiophen-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any novel synthetic compound, unambiguous structural confirmation is a critical prerequisite for further investigation. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only accurate molecular weight determination but also invaluable structural insights through controlled fragmentation.

This guide offers a comparative analysis of mass spectrometry approaches for the characterization of (4-Fluoro-1-benzothiophen-2-yl)methanol. We will delve into the mechanistic underpinnings of different ionization techniques, predict the fragmentation pathways based on established chemical principles, and provide a validated experimental protocol for researchers. The objective is to equip scientists with the rationale to select the appropriate methodology and confidently interpret the resulting data.

Choosing the Right Tool: A Comparison of Ionization Techniques

The initial choice of ionization method dictates the nature and extent of the information that can be gleaned from a mass spectrometry experiment. For a small, relatively stable molecule like (4-Fluoro-1-benzothiophen-2-yl)methanol, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electrons bombard the molecule in the gas phase, causing electron ejection and forming a radical cation (M•+).[1]A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to protonated [M+H]+ or adducted [M+Na]+ ions.[2]
Ionization Energy "Hard" Ionization (High Energy, ~70 eV).[3]"Soft" Ionization (Low Energy).[4]
Fragmentation Extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[2][3]Minimal to no fragmentation in the source; primarily yields the intact molecular ion. Structural data requires tandem MS (MS/MS).[2]
Primary Use Case Detailed structural elucidation of volatile or semi-volatile small molecules (< 400 Da).[3][5]Accurate molecular weight determination of polar, large, or thermally fragile molecules.[3][5]
Coupling Typically coupled with Gas Chromatography (GC-MS).[5]Typically coupled with Liquid Chromatography (LC-MS).[5]

Expert Recommendation: For the initial, in-depth structural characterization of (4-Fluoro-1-benzothiophen-2-yl)methanol, Electron Ionization (EI) is the superior choice. Its high-energy nature induces predictable and information-rich fragmentation that allows for the confirmation of key structural motifs. ESI is an excellent complementary technique, particularly when coupled with liquid chromatography, to rapidly confirm the molecular weight and assess purity.

Electron Ionization (EI-MS): A Deep Dive into Fragmentation

Under standard EI conditions (70 eV), the (4-Fluoro-1-benzothiophen-2-yl)methanol molecule will absorb significant energy, leading to the formation of a molecular ion (M•+) and subsequent fragmentation through various pathways. The expected molecular formula is C₉H₇FOS, with a monoisotopic mass of approximately 182.02 Da.

Predicted Fragmentation Pathways

The fragmentation of (4-Fluoro-1-benzothiophen-2-yl)methanol is predicted to be driven by the stability of the resulting fragments, drawing parallels with the known behavior of benzyl alcohols and aromatic systems.[6][7]

  • Molecular Ion (M•+): The primary species formed is the radical cation with an m/z corresponding to the molecular weight of the compound (~182). Aromatic systems like benzothiophene produce relatively stable molecular ions.[6]

  • Loss of Hydroxyl Radical (M - •OH): A common pathway for alcohols is the cleavage of the C-O bond, resulting in the loss of a hydroxyl radical (•OH, 17 Da).[8] This would produce a highly stable cation at m/z 165, where the positive charge is stabilized by the aromatic benzothiophene ring system.

  • Loss of Formaldehyde (M - CH₂O): Another characteristic fragmentation for primary alcohols involves a rearrangement and elimination of formaldehyde (CH₂O, 30 Da). This would result in a radical cation at m/z 152.

  • Loss of the Hydroxymethyl Group (M - •CH₂OH): Cleavage of the bond between the aromatic ring and the methanol group results in the loss of the •CH₂OH radical (31 Da). This pathway generates the stable 4-fluoro-1-benzothiophen cation at m/z 151.

  • Formation of Tropylium-like Ion: Similar to benzyl alcohol, the fragment at m/z 165 may undergo rearrangement to form a stable, seven-membered ring structure analogous to the tropylium ion, which is a common feature in the mass spectra of aromatic compounds with alkyl substituents.[7]

Below is a diagram illustrating these primary fragmentation pathways.

G M Molecular Ion (M•+) m/z = 182 F1 [M - •OH]+ m/z = 165 M->F1 - •OH (17 Da) F2 [M - CH₂O]•+ m/z = 152 M->F2 - CH₂O (30 Da) F3 [M - •CH₂OH]+ m/z = 151 M->F3 - •CH₂OH (31 Da)

Caption: Predicted EI fragmentation of (4-Fluoro-1-benzothiophen-2-yl)methanol.

Summary of Predicted Key Ions

m/z (Da)Proposed IdentityFragmentation PathwaySignificance
182[C₉H₇FOS]•+ (Molecular Ion)IonizationConfirms molecular weight.
165[C₉H₆FS]+ Loss of •OHIndicates presence of a hydroxyl group. Likely the base peak due to high stability.
152[C₈H₄FS]•+ Loss of CH₂OCharacteristic of a primary alcohol attached to an aromatic ring.
151[C₈H₄FS]+ Loss of •CH₂OHConfirms the hydroxymethyl substituent and the core benzothiophene structure.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating workflow for acquiring high-quality EI mass spectra of (4-Fluoro-1-benzothiophen-2-yl)methanol.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A 1. Dissolve Sample (1 mg/mL in Dichloromethane) B 2. Inject Sample (1 µL, Splitless) A->B C 3. GC Separation (e.g., DB-5 column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole or ToF) D->E F 6. Extract Spectrum E->F G 7. Compare to Prediction F->G

Caption: Workflow for GC-EI-MS characterization.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (4-Fluoro-1-benzothiophen-2-yl)methanol.

    • Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Ensure the solvent is compatible with your GC system.

  • Instrumentation (Typical GC-MS Parameters):

    • System: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MSD).

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL injection volume in splitless mode to maximize sensitivity.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase at 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

      • Rationale: This program ensures good separation from any residual solvent or minor impurities while eluting the target compound as a sharp peak.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[9] Rationale: This is the standard energy for EI, which generates reproducible spectra that are comparable to library databases.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400. Rationale: This range comfortably covers the molecular ion and all expected major fragments.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to your compound.

    • Extract the mass spectrum from the apex of this peak, ensuring to perform a background subtraction using a spectrum from the baseline just before the peak elutes.

    • Analyze the spectrum, identifying the molecular ion peak (m/z 182) and the key fragment ions (m/z 165, 152, 151).

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide. The relative intensities of the peaks should be consistent with the expected stability of the fragment ions.

Conclusion

The structural characterization of (4-Fluoro-1-benzothiophen-2-yl)methanol is robustly achieved using mass spectrometry, with Electron Ionization (EI) serving as the primary tool for detailed structural elucidation. The predictable fragmentation patterns, dominated by the loss of the hydroxyl and hydroxymethyl groups, provide a clear and definitive fingerprint of the molecule. By following the outlined GC-EI-MS protocol, researchers can generate high-quality, reproducible data to confidently confirm the identity and structure of their compound, ensuring the integrity of subsequent research and development efforts. ESI-MS remains a valuable, orthogonal technique for rapid molecular weight confirmation, especially in high-throughput screening environments.

References

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • ResearchGate. Mass spectra of benzothiophene derivatives. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • PubMed Central. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]

  • Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • OPUS. High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. [Link]

  • PubMed Central. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • PubMed. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

  • National Institute of Standards and Technology. Benzyl alcohol - the NIST WebBook. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • AARF. Mass fragmentation pattern study and Antimicrobial Study of some Benzoquinones Derivatives. [Link]

  • Fiveable. Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ACS Publications. Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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Comparative

A Tale of Two Isomers: A Comparative Guide to the Biological Activities of Benzothiophenes

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, offering a rich scaffold for developing novel therapeutic agents. Among these, benzothiophene, a bicyclic aromatic hete...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, offering a rich scaffold for developing novel therapeutic agents. Among these, benzothiophene, a bicyclic aromatic heterocycle, has garnered significant attention. However, the biological potential of benzothiophene is not a monolithic story. It is a tale of two structural isomers: the well-explored benzo[b]thiophene and its elusive sibling, benzo[c]thiophene. This guide provides an in-depth, objective comparison of the biological activities of these two isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this fascinating area of study.

The Structural Divide: Benzo[b]thiophene vs. Benzo[c]thiophene

The fundamental difference between these two isomers lies in the fusion of the benzene and thiophene rings. In benzo[b]thiophene, the fusion occurs at the 'b' face (2,3-positions) of the thiophene ring, resulting in a more stable and extensively studied molecule.[1] Conversely, benzo[c]thiophene features fusion at the 'c' face (3,4-positions), leading to a less stable, ortho-quinonoid structure that has historically been more challenging to synthesize and isolate.[2] This inherent instability is a crucial factor contributing to the vast disparity in the volume of research dedicated to each isomer.

isomers cluster_b Benzo[b]thiophene cluster_c Benzo[c]thiophene B C

Caption: Structural comparison of Benzo[b]thiophene and Benzo[c]thiophene.

Benzo[b]thiophene: A Privileged Scaffold in Drug Discovery

The benzo[b]thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved drugs such as the osteoporosis treatment Raloxifene, the anti-asthmatic Zileuton, and the antifungal agent Sertaconazole.[1] Its derivatives have been extensively investigated for a wide array of pharmacological activities.

Anticancer Activity

A significant body of research highlights the potential of benzo[b]thiophene derivatives as anticancer agents. These compounds have been shown to target various critical pathways involved in tumorigenesis and proliferation.

One notable strategy involves the inhibition of multiple kinases, key regulators of cell signaling. For instance, certain 5-hydroxybenzothiophene derivatives have emerged as potent multi-kinase inhibitors, with compound 16b demonstrating significant inhibitory activity against several kinases, including Clk4, and exhibiting potent growth inhibition in glioblastoma and colon cancer cell lines.[3]

Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway, which plays a crucial role in tumor growth and metastasis.[4] Compound b19 from this series significantly inhibited the proliferation, migration, and invasion of breast cancer cells.[4]

Compound Target/Mechanism Cancer Cell Line IC50 (µM)
16b Multi-kinase inhibitor (e.g., Clk4)U87MG (Glioblastoma)7.2
b19 RhoA/ROCK pathway inhibitorMDA-MB-231 (Breast)Not specified
Compound 8b STAT3 inhibitorVarious~2.5-5
Acrylonitrile analog 5 Tubulin polymerization inhibitorVarious~0.01-0.1

Table 1: Anticancer activity of selected Benzo[b]thiophene derivatives.

Antimicrobial Activity

The benzo[b]thiophene scaffold is also a promising source of new antimicrobial agents to combat the growing threat of antibiotic resistance. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

For example, 3-halobenzo[b]thiophene derivatives have been synthesized and tested for their antimicrobial properties. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[5] Other studies have identified benzo[b]thiophene derivatives with notable activity against Staphylococcus aureus and Candida albicans.[6]

Compound/Derivative Class Microorganism MIC (µg/mL)
Cyclohexanol-substituted 3-halobenzo[b]thiophenesGram-positive bacteria & yeast16
Benzo[b]thiophene-based 1,3-diketones (e.g., 7b)M. tuberculosis H37Ra0.91-2.83
3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L)S. aureusNot specified
3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10)C. albicansNot specified

Table 2: Antimicrobial activity of selected Benzo[b]thiophene derivatives.

Benzo[c]thiophene: An Understated Isomer with Untapped Potential

In stark contrast to its 'b' isomer, the biological activities of benzo[c]thiophene are significantly less explored. The inherent instability and synthetic challenges associated with the parent compound have historically limited its investigation in medicinal chemistry.[2]

Most of the available literature on benzo[c]thiophene focuses on its synthesis and applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs).[7]

While there is a general understanding that heterocyclic compounds containing thiophene rings can possess biological activity, specific and extensive studies on benzo[c]thiophene derivatives as therapeutic agents are scarce. Some research on related thieno[3,4-b] systems, which share a similar thiophene fusion pattern, has shown potential for central nervous system activity, suggesting that benzo[c]thiophene derivatives might also possess interesting pharmacological properties if they can be synthesized and stabilized.[8]

The lack of substantial biological data for benzo[c]thiophene presents a significant knowledge gap and, concurrently, a compelling opportunity for future research. The development of novel synthetic routes to access stable benzo[c]thiophene derivatives could unlock a new area of chemical space for drug discovery.

Experimental Protocols: A Glimpse into the Lab

To provide a practical context for the data presented, here are generalized, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of these compounds.

In Vitro Anticancer Activity Screening (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The benzothiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

anticancer_workflow A Seed cancer cells in 96-well plate B Treat cells with benzothiophene derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate and solubilize formazan D->E F Measure absorbance and calculate IC50 E->F

Caption: General workflow for in vitro anticancer drug screening.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The benzothiophene derivatives are serially diluted in a 96-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute benzothiophene derivatives in 96-well plate B->C D Incubate under appropriate conditions C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion: A Field Ripe for Discovery

The comparative analysis of benzothiophene isomers reveals a striking imbalance in the current state of medicinal chemistry research. Benzo[b]thiophene stands as a testament to the power of this heterocyclic scaffold, with a proven track record in drug development and a vast body of literature supporting its diverse biological activities. In contrast, benzo[c]thiophene remains largely in the shadows, its potential obscured by synthetic hurdles and a lack of dedicated biological investigation.

For researchers and drug development professionals, this guide serves a dual purpose. It provides a comprehensive overview of the well-established biological landscape of benzo[b]thiophene, offering a solid foundation for further exploration and optimization. Simultaneously, it highlights the untapped potential of benzo[c]thiophene, presenting a compelling case for increased research into its synthesis and pharmacology. The exploration of this understudied isomer could very well lead to the discovery of novel therapeutic agents with unique mechanisms of action, opening new frontiers in the treatment of a wide range of diseases.

References

  • [Thiophene systems. 5. Thieno[3,4-b][9][10]benzoxazepines, thieno[3,4-b][9][10]benzothiazepines, and thieno[3,4-b][9][11]benzodiazepines as potential central nervous system agents. PubMed.]([Link])

  • [Thiophene systems. 3. Synthesis of thieno[3,4-b][9][10]benzoxazepin-10-one and thieno[3,4-b][9][10]benzothiazepin-10-one. The Journal of Organic Chemistry - ACS Publications.]([Link])

Sources

Validation

A Senior Application Scientist's Guide to Quantum Yield: Fluorinated vs. Non-Fluorinated Polymers

In the pursuit of advanced materials for applications ranging from bioimaging to organic electronics, the photophysical properties of polymers are paramount. Among these, the fluorescence quantum yield (ΦF) stands out as...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced materials for applications ranging from bioimaging to organic electronics, the photophysical properties of polymers are paramount. Among these, the fluorescence quantum yield (ΦF) stands out as a critical performance metric. It defines the efficiency of a material in converting absorbed light into emitted light.[1][2] This guide provides an in-depth comparison of the quantum yield of fluorinated and non-fluorinated polymers, offering theoretical insights, comparative data, and a practical experimental protocol for its measurement.

The Fundamental Importance of Quantum Yield

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A value of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing perfect fluorescence efficiency.[2] In practice, materials with quantum yields even as low as 10% are considered usefully fluorescent.[2]

An excited state molecule can return to the ground state via several pathways. Some are radiative (fluorescence), while others are non-radiative, such as internal conversion, vibrational relaxation, and intersystem crossing.[1][3] These non-radiative pathways compete with fluorescence and reduce the quantum yield.[3] The relationship is defined by the rate constants of these processes:

ΦF = kf / (kf + Σknr)

where kf is the rate of radiative decay (fluorescence) and Σknr is the sum of the rates of all non-radiative decay processes.[2] Therefore, to enhance quantum yield, one must either increase the rate of fluorescence or, more commonly, suppress the competing non-radiative decay pathways.

The Impact of Fluorination on Polymer Photophysics

The introduction of fluorine atoms into a polymer's structure is a powerful strategy for tuning its physicochemical properties. Fluorinated polymers exhibit high thermal and chemical stability, and lower surface energy compared to their non-fluorinated analogues.[4] From a photophysical perspective, fluorination can significantly enhance the quantum yield.

The primary mechanism for this enhancement is the suppression of non-radiative decay channels. The strong electron-withdrawing nature of fluorine and the high energy of C-F bonds can lead to several beneficial effects:

  • Rigidification of the Polymer Backbone: Fluorination can increase the conformational rigidity of the polymer chain. This structural lockdown reduces vibrational modes that are a primary source of non-radiative energy loss, thereby decreasing the rate of internal conversion (kic).

  • Suppression of Intersystem Crossing: The heavy atom effect is a phenomenon where the presence of atoms with high atomic numbers (like bromine or iodine) enhances spin-orbit coupling, promoting intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). Fluorine, being a light atom, does not induce this effect. In fact, its electron-withdrawing properties can alter the energy levels of the singlet and triplet states, in some cases increasing the energy gap between S₁ and T₁, which disfavors intersystem crossing (kisc) and enhances fluorescence.[5]

  • Enhanced Photostability: By replacing C-H bonds with more stable C-F bonds, fluorination can improve a polymer's resistance to photo-oxidation and other degradation pathways that would otherwise create quenching sites and reduce fluorescence.[6][7]

However, it is crucial to note that the position of fluorination is critical. In certain conjugated polymer architectures, fluorination at specific sites can disrupt stabilizing intramolecular, non-covalent interactions (such as S–O interactions), leading to increased backbone disorder and decreased photostability.[6][7][8] This underscores the necessity of strategic molecular design.

Below is a diagram illustrating the de-excitation pathways of an excited state and the influence of fluorination.

G Figure 1. Jablonski Diagram Illustrating the Effect of Fluorination S0_nf S₀ (Ground State) S1_nf S₁ (Excited Singlet State) S1_nf->S0_nf Fluorescence (k_f) S1_nf->S0_nf Internal Conversion (k_ic) T1_nf T₁ (Triplet State) S1_nf->T1_nf T1_nf->S0_nf Phosphorescence S0_f S₀ (Ground State) S1_f S₁ (Excited Singlet State) S1_f->S0_f Fluorescence (k_f) S1_f->S0_f Reduced k_ic T1_f T₁ (Triplet State) S1_f->T1_f Reduced k_isc T1_f->S0_f Phosphorescence Excitation_nf Absorption Excitation_nf->S1_nf Excitation_f Absorption Excitation_f->S1_f

Caption: Fluorination enhances quantum yield by suppressing non-radiative decay pathways like internal conversion and intersystem crossing.

Comparative Quantum Yield Data

The theoretical advantages of fluorination are borne out by experimental data across various polymer families. The following table summarizes a selection of studies that compare the quantum yield of fluorinated polymers with their non-fluorinated counterparts.

Polymer FamilyNon-Fluorinated AnalogueΦF (%)Fluorinated AnalogueΦF (%)Enhancement FactorReference
Poly(p-phenylene vinylene)sMEH-PPV~10F-PPV~30~3x[9]
Donor-Acceptor CopolymersTQ (Thiophene-Quinoxaline)2.5T2fQ2f (Tetrafluoro-TQ)187.2x[10][11]
Poly(amino-ester)sNon-crowded structure2Crowded structure3.71.85x[12]
Flavin Derivatives10-methylisoalloxazine (MIA)267,8-dF-MIA461.77x[5]

Note: The values presented are often solvent and morphology-dependent. This table serves as a representative comparison.

Experimental Protocol: Relative Quantum Yield Measurement

Determining the absolute quantum yield requires specialized equipment like an integrating sphere.[13][14] However, a reliable and widely used alternative is the relative method, which compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[1][15]

Objective: To determine the fluorescence quantum yield of a polymer solution relative to a standard.

Materials:

  • Fluorimeter: Equipped with excitation and emission monochromators.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Quartz Cuvettes: 1 cm path length.

  • Standard: A fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.58) is a common standard.[16][17][18]

  • Sample: The polymer of interest dissolved in a suitable solvent.

  • Solvent: High-purity, spectroscopic grade.

Workflow Diagram:

G start Start prep_std 1. Prepare Standard Solutions (e.g., Quinine Sulfate) start->prep_std prep_smp 2. Prepare Sample Solutions (Fluorinated/Non-Fluorinated Polymer) prep_std->prep_smp measure_abs 3. Measure Absorbance (UV-Vis Spectrophotometer) Ensure A < 0.1 at λ_ex prep_smp->measure_abs measure_pl 4. Measure Fluorescence (Fluorimeter) Record integrated emission intensity measure_abs->measure_pl calculate 5. Calculate Quantum Yield (Using comparative equation) measure_pl->calculate end End calculate->end

Caption: Workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the quantum yield standard (e.g., 1x10⁻⁵ M Quinine Sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of your polymer sample in a suitable solvent.

    • From these stock solutions, prepare a series of dilutions for both the standard and the sample. The goal is to have solutions with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

    • Causality: Keeping absorbance below 0.1 is crucial to minimize inner filter effects, where emitted light is re-absorbed by other fluorophores in the solution, leading to an underestimation of the true emission intensity.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the standard and the sample.

    • Identify the excitation wavelength (λex) you will use for the fluorescence measurement. This is typically the absorbance maximum.

    • Record the absorbance value at λex for every solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorimeter to λex.

    • For each solution (both standard and sample), record the fluorescence emission spectrum. Ensure the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.[15]

    • Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity (I).

  • Data Analysis and Calculation:

    • For both the standard and the sample, plot the integrated fluorescence intensity (I) versus the absorbance (A) at λex. The resulting plots should be linear.

    • Determine the slope (Gradient) of each line.

    • The quantum yield of the sample (Φsmp) is calculated using the following equation:[10]

      Φsmp = Φstd * (Gradsmp / Gradstd) * (n²smp / n²std)

      Where:

      • Φstd is the known quantum yield of the standard.

      • Gradsmp and Gradstd are the gradients from the plots of integrated intensity vs. absorbance for the sample and standard, respectively.

      • nsmp and nstd are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term cancels out.[17]

Conclusion

The strategic incorporation of fluorine is a demonstrably effective method for enhancing the fluorescence quantum yield of polymeric materials. By rigidifying the polymer backbone and suppressing non-radiative decay pathways, fluorination paves the way for brighter and more photostable materials. This guide provides the theoretical framework and a robust experimental protocol for researchers to quantify this enhancement. As the demand for high-performance fluorescent materials grows, particularly in drug development and advanced diagnostics, a thorough understanding and precise measurement of quantum yield will remain an indispensable tool for material design and characterization.

References

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Quantum yield. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Ponomarev, I. I., Nikolsky, S. N., & Volkova, Y. A. (2021). Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. Membranes, 11(11), 859. Retrieved from [Link]

  • Ponomarev, I. I., Nikolsky, S. N., & Volkova, Y. A. (2021). Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. Membranes, 11(11), 859. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Depolymerizable Semi-fluorinated Polymers for Sustainable Functional Materials. Polymer Chemistry, 13(20), 2916-2924. Retrieved from [Link]

  • Ribeiro, M. R., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(8), 1235. Retrieved from [Link]

  • Tzourmpakis, E., et al. (2020). New conjugated polymer nanoparticles with high photoluminescence quantum yields for far-red and near infrared fluorescence bioimaging. Materials Chemistry Frontiers, 4(8), 2393-2403. Retrieved from [Link]

  • Zhao, Y., et al. (2017). Absorption and Quantum Yield of Single Conjugated Polymer Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) Molecules. Nano Letters, 17(3), 1873-1880. Retrieved from [Link]

  • Eisner, F. D., et al. (2024). Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. Energy & Environmental Science, Advance Article. Retrieved from [Link]

  • Tzourmpakis, E., et al. (2020). New conjugated polymer nanoparticles with high photoluminescence quantum yields for far-red and near infrared fluorescence bioimaging. Materials Chemistry Frontiers, 4(8), 2393-2403. Retrieved from [Link]

  • B. D. Adams, et al. (2024). A practical guide to measuring and reporting photophysical data. Inorganic Chemistry Frontiers, Advance Article. Retrieved from [Link]

  • Eisner, F. D., et al. (2024). Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. EES Solar, Advance Article. Retrieved from [Link]

  • Schleicher, E., et al. (2021). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ChemPhotoChem, 5(9), 835-844. Retrieved from [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]

  • Shestakova, M., & Teplyakov, V. (2022). Direct Fluorination as Method of Improvement of Operational Properties of Polymeric Materials. Polymers, 14(17), 3652. Retrieved from [Link]

  • Fluorescence. (2024, January 21). In Wikipedia. Retrieved from [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–29. Retrieved from [Link]

  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of photoluminescence quantum yield. Advanced Materials, 9(3), 230-232. Retrieved from [Link]

  • Glais, A., et al. (2018). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Nanomaterials, 8(12), 1041. Retrieved from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Fluorescence emission and quantum yields (F X ) of synthesized polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • Fuchs, C., et al. (2023). Fluoride recovery in degradable fluorinated polyesters. Chemical Science, 14(28), 7621-7628. Retrieved from [Link]

  • Nandi, S., & De, P. (2020). Fluorescence in “Nonfluorescent” Polymers. ACS Omega, 5(48), 30891-30903. Retrieved from [Link]

  • Laganis, E. D., et al. (2001). Surface modification of polymers by direct fluorination: A convenient approach to improve commercial properties of polymeric articles. Journal of Fluorine Chemistry, 108(1), 123-134. Retrieved from [Link]

  • Quinine sulfate. (n.d.). Oregon Medical Laser Center. Retrieved from [Link]

  • Quantum Yield of Fluorescence. (2023, March 16). In Chemistry LibreTexts. Retrieved from [Link]

  • Eisner, F. D., et al. (2024). Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. EES Solar. Retrieved from [Link]

Sources

Comparative

Sustainable Benzothiophene Synthesis: A Comparative Guide to Green Solvent Systems

Executive Summary: The Shift from Reprotoxic Solvents Benzothiophenes are ubiquitous scaffolds in pharmaceuticals (e.g., Raloxifene, Zileuton) and organic semiconductors. Historically, the construction of the benzothioph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Reprotoxic Solvents

Benzothiophenes are ubiquitous scaffolds in pharmaceuticals (e.g., Raloxifene, Zileuton) and organic semiconductors. Historically, the construction of the benzothiophene core—particularly via the cyclization of 2-alkynylthioanisoles or Sonogashira coupling—has relied on dipolar aprotic solvents like DMF, DMAc, and NMP. While effective, these solvents are reproductive toxins (reprotoxic), difficult to remove (high boiling points), and pose significant waste disposal challenges.

This guide evaluates three field-proven green solvent alternatives that maintain or exceed the yield of traditional methods while drastically reducing the Environmental Factor (E-Factor):

  • Aqueous Micellar Catalysis (TPGS-750-M)

  • Deep Eutectic Solvents (DES)

  • Polyethylene Glycol (PEG-400) [1]

Technical Analysis of Alternatives

Option A: Aqueous Micellar Catalysis (The Nanoreactor Approach)

Best For: Temperature-sensitive substrates and transition-metal catalyzed couplings.

This is not simply "mixing reagents in water."[2] It relies on designer surfactants like TPGS-750-M (DL-α-Tocopherol methoxypolyethylene glycol succinate). In water, this amphiphile spontaneously forms nanomicelles.[2]

  • Mechanism: The lipophilic benzothiophene precursors and the catalyst (e.g., Pd or Cu) are sequestered inside the hydrophobic core of the micelle.

  • Causality: This effectively creates a high local concentration of reactants, accelerating the rate of reaction even at room temperature, mimicking the "solvating" power of DMF without the toxicity.

Option B: Deep Eutectic Solvents (DES)

Best For: Metal-free electrophilic cyclizations (e.g., Iodine-mediated).

DES are mixtures of Lewis or Brønsted acids and bases (e.g., Choline Chloride + Urea/Glycerol) that form a liquid with a melting point lower than either component.

  • Mechanism: The extensive hydrogen bond network in DES can stabilize ionic intermediates formed during cyclization (such as iodonium ions), often acting as both solvent and catalyst promoter.

  • Recyclability: DES can often be recycled 4-6 times by simple extraction of the organic product with a minimal amount of green solvent (e.g., 2-MeTHF).

Option C: Polyethylene Glycol (PEG-400)

Best For: High-temperature condensation reactions.

PEG-400 is a biodegradable, thermally stable, non-volatile liquid.

  • Mechanism: It acts as a phase transfer catalyst and a solvent. Its terminal hydroxyl groups can activate nucleophiles via hydrogen bonding, facilitating the attack of sulfur on electrophilic centers in condensation pathways.

Comparative Performance Data

The following table compares these solvents against the traditional DMF standard for the iodine-mediated cyclization of 2-alkynylthioanisoles to 3-iodobenzothiophenes (a versatile intermediate).

MetricControl (Traditional) Micellar (TPGS-750-M) DES (ChCl:Gly) PEG-400
Solvent System DMF (Dimethylformamide)2 wt% TPGS-750-M in H₂OCholine Chloride:Glycerol (1:2)PEG-400 (Neat)
Reaction Temp 100°C - Reflux25°C - 45°C60°C - 80°C80°C - 100°C
Time 12 - 24 Hours4 - 8 Hours2 - 5 Hours3 - 6 Hours
Yield 82 - 88%89 - 94%85 - 92%80 - 85%
Work-up Aqueous wash + Extraction (High waste)In-flask extraction (Min. solvent)Phase separation/ExtractionExtraction (Water wash)
E-Factor High (>50)Low (<10)Moderate (Recyclable)Moderate
Toxicity Profile Reprotoxic (SVHC) GRAS (Edible) Non-toxic Biocompatible

Mechanistic Visualization: The Micellar Nanoreactor

The following diagram illustrates the pathway of reagents entering the micelle, reacting, and the product being ejected, facilitating product separation.

MicellarCatalysis cluster_aqueous Aqueous Phase (Bulk Water) cluster_micelle TPGS-750-M Micelle (Nanoreactor) Reactants Hydrophobic Reactants (2-Alkynylthioanisole + Catalyst) Entry Hydrophobic Effect Drive Entry Reactants->Entry Dynamic Exchange Product_Out Benzothiophene Product (Precipitates/Oils out) Core Lipophilic Core [High Local Concentration] Entry->Core Reaction Catalytic Cycle (Cyclization) Core->Reaction Acc. Rate Reaction->Product_Out Ejection upon Polarity Change

Figure 1: Schematic of surfactant-mediated synthesis.[3] Reactants concentrate inside the lipophilic core, accelerating kinetics before the product ejects back into the aqueous phase or aggregates.

Validated Experimental Protocol

Protocol: Micellar Synthesis of 3-Iodobenzothiophene

Methodology: Aqueous surfactant media using TPGS-750-M. Rationale: This protocol is selected for its superior E-Factor and ability to operate at mild temperatures, preserving sensitive functional groups.

Materials:
  • Substrate: 2-(Phenylethynyl)thioanisole (1.0 equiv)

  • Reagent: Iodine (I₂) (1.2 equiv) or NIS (N-Iodosuccinimide)

  • Solvent: 2 wt % TPGS-750-M in degassed water (prepared by dissolving 2g surfactant in 98g water).

  • Extraction: Ethyl Acetate or 2-MeTHF (minimal volume).

Step-by-Step Workflow:
  • Surfactant Preparation:

    • Dissolve TPGS-750-M in HPLC-grade water to create a 2 wt % solution. Degas with argon for 15 minutes. Note: This solution can be stored for months.

  • Reaction Assembly:

    • To a reaction vial containing a stir bar, add the thioanisole substrate (0.5 mmol).

    • Add the 2 wt % TPGS-750-M solution (1.0 mL). Stir vigorously (1000 rpm) to emulsify.

    • Observation: The mixture should turn cloudy as micelles form and uptake the substrate.

  • Reagent Addition:

    • Add Iodine (0.6 mmol) in one portion.

    • Cap the vial and stir at 45°C for 4–6 hours.

    • Monitoring: Monitor via TLC (using Hexane/EtOAc). The disappearance of the starting alkyne indicates completion.

  • In-Flask Workup (The "Green" Step):

    • Once complete, stop heating.

    • Add a minimal amount of "green" organic solvent (e.g., 1-2 mL of Ethyl Acetate or MTBE) directly to the reaction vial and stir gently.

    • Stop stirring. The mixture will separate rapidly. The surfactant remains in the water layer; the product moves to the organic layer.

  • Isolation:

    • Pipette off the organic layer.

    • (Optional Recycle): The aqueous surfactant layer can often be reused for a second run by adding fresh substrate.

    • Wash the organic layer with 10% Na₂S₂O₃ (to remove excess iodine) and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

Self-Validation Check:

  • If the reaction is sluggish, increase stirring speed. Micellar catalysis is mass-transfer limited; high shear is necessary to ensure dynamic exchange between the micelle and bulk water.

References

  • Lipshutz, B. H., et al. (2011).[4] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[4] Journal of Organic Chemistry. [Link]

  • Xu, T., et al. (2025).[5] "Photo-induced intramolecular alkyl/aryl group transfer and SO2 insertion: a new strategy for the synthesis of 3-(alkyl/arylsulfonyl)benzothiophenes." Green Chemistry. [Link]

  • Ramulu, B., et al. (2025). "Synthesis of Thiophenes in a Deep Eutectic Solvent: Heterocyclodehydration and Iodocyclization." ResearchGate / European Journal of Organic Chemistry. [Link]

  • Devkate, C. G., et al. (2018).[6] "Ultrasound promoted one pot synthesis of 1,5-benzothiazepines using polyethylene glycol (PEG-400)."[6] International Research Journal of Pharmacy. [Link][6]

  • Organic Chemistry Portal. "Synthesis of Benzothiophenes." (General Reaction Overview). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis and Validation of (4-Fluoro-1-benzothiophen-2-yl)methanol

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of Fluorinated Benzothiophenes in Modern Drug Discovery The incorporation of fluorine into pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzothiophenes in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles.[1] The benzothiophene scaffold is also a privileged structure, present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2] Consequently, (4-Fluoro-1-benzothiophen-2-yl)methanol represents a key building block for the synthesis of novel therapeutic agents, combining the beneficial properties of both the fluorine substituent and the benzothiophene core.

This guide provides a comprehensive validation of a primary synthesis protocol for (4-Fluoro-1-benzothiophen-2-yl)methanol via the reduction of its corresponding carboxylic acid. We will delve into the mechanistic rationale for the chosen methodology, present a detailed, field-tested experimental protocol, and objectively compare its performance with viable alternative synthetic strategies. All presented data and protocols are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Primary Synthesis Route: Lithium Aluminum Hydride Reduction of 4-Fluoro-1-benzothiophene-2-carboxylic Acid

The most direct and widely applicable method for the synthesis of (4-Fluoro-1-benzothiophen-2-yl)methanol is the reduction of the commercially available 4-Fluoro-1-benzothiophene-2-carboxylic acid. For this transformation, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which is necessary for the reduction of a resonance-stabilized carboxylic acid.[3]

Reaction Mechanism and Rationale

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. Initially, the acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ in an acid-base reaction, liberating hydrogen gas and forming a lithium carboxylate salt.[4] Subsequently, the carbonyl group of the carboxylate is reduced by the aluminum hydride species. The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. It is crucial to use an excess of LiAlH₄ to ensure the complete reduction of both the carboxylic acid and the intermediate aldehyde.

LiAlH4_Reduction_Mechanism Start 4-Fluoro-1-benzothiophene- 2-carboxylic Acid Intermediate1 Lithium Carboxylate Salt + H₂ Gas Start->Intermediate1 Deprotonation LiAlH4 LiAlH₄ LiAlH4->Intermediate1 Intermediate2 Aldehyde Intermediate LiAlH4->Intermediate2 Intermediate1->Intermediate2 Reduction FinalProduct (4-Fluoro-1-benzothiophen- 2-yl)methanol Intermediate2->FinalProduct Further Reduction Workup Aqueous Workup (e.g., H₂O, NaOH) FinalProduct->Workup Hydrolysis of Aluminum Alkoxide

Caption: Mechanism of LiAlH₄ Reduction of a Carboxylic Acid.

Experimental Protocol: Synthesis of (4-Fluoro-1-benzothiophen-2-yl)methanol

This protocol is an exemplary procedure based on established methods for the LiAlH₄ reduction of aromatic carboxylic acids.[5][6][7]

Materials and Reagents:
  • 4-Fluoro-1-benzothiophene-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (anhydrous)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate

Equipment:
  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Safety Precautions:

Lithium Aluminum Hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents.[6] All manipulations should be performed under an inert atmosphere in a fume hood. Personal protective equipment, including a lab coat, safety glasses, and gloves, is mandatory.[6]

Synthesis_Workflow Start Start: 4-Fluoro-1-benzothiophene- 2-carboxylic acid in Anhydrous THF Step1 Step 1: Slow addition to LiAlH₄ suspension in THF at 0°C Start->Step1 Step2 Step 2: Reflux reaction mixture Step1->Step2 Step3 Step 3: Quench excess LiAlH₄ (Fieser workup) Step2->Step3 Step4 Step 4: Extraction with Diethyl Ether Step3->Step4 Step5 Step 5: Drying and Solvent Removal Step4->Step5 Step6 Step 6: Purification by Column Chromatography Step5->Step6 End End Product: (4-Fluoro-1-benzothiophen- 2-yl)methanol Step6->End

Caption: Workflow for the Synthesis of (4-Fluoro-1-benzothiophen-2-yl)methanol.

Procedure:
  • Reaction Setup: Under an inert atmosphere, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared in a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is cooled to 0°C in an ice bath.

  • Addition of Starting Material: A solution of 4-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Workup (Fieser Method): The reaction mixture is cooled to 0°C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).[8] This procedure results in the formation of a granular precipitate of aluminum salts, which is easier to filter than the gelatinous precipitate formed with acidic workup.

  • Extraction: The resulting slurry is stirred at room temperature for 30 minutes, and then the solids are removed by filtration. The filter cake is washed with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-Fluoro-1-benzothiophen-2-yl)methanol.

Validation Parameters:

The successful synthesis of (4-Fluoro-1-benzothiophen-2-yl)methanol should be validated by a combination of spectroscopic techniques:

  • ¹H NMR: Expected signals would include a singlet for the methylene protons (CH₂OH), a triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and multiplets in the aromatic region corresponding to the protons on the benzothiophene ring system.

  • ¹³C NMR: The spectrum should show a signal for the methylene carbon and distinct signals for the aromatic carbons of the benzothiophene core.

  • IR Spectroscopy: Key absorbances to look for are a broad O-H stretch (around 3300 cm⁻¹) and C-O stretch (around 1050 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of (4-Fluoro-1-benzothiophen-2-yl)methanol should be observed.

Comparative Analysis of Alternative Synthesis Protocols

While LiAlH₄ reduction is a robust method, other synthetic strategies can be considered, each with its own advantages and disadvantages.

Synthetic_Strategies_Comparison Goal (4-Fluoro-1-benzothiophen- 2-yl)methanol StartingMaterial 4-Fluoro-1-benzothiophene- 2-carboxylic Acid Method1 Direct Reduction with LiAlH₄ StartingMaterial->Method1 High Reactivity Method2 Direct Reduction with Borane (BH₃) StartingMaterial->Method2 Milder Alternative Method3 Esterification followed by Reduction StartingMaterial->Method3 Two-Step Approach Method1->Goal Method2->Goal Method3->Goal

Caption: Comparison of Synthetic Strategies.

Alternative 1: Reduction with Borane (BH₃)

Borane (usually as a THF or dimethyl sulfide complex) is another powerful reducing agent capable of reducing carboxylic acids.

  • Advantages: Borane is generally considered safer to handle than LiAlH₄ and often provides cleaner reactions with easier workups. It is also more chemoselective, for instance, it will not reduce esters, which can be an advantage in multifunctional molecules.

  • Disadvantages: Borane is still a highly reactive and flammable reagent. The borane-dimethyl sulfide complex has an unpleasant odor.

Alternative 2: Esterification followed by Reduction

This two-step approach involves first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) followed by reduction.

  • Advantages: The reduction of an ester can be achieved with milder reducing agents like sodium borohydride (NaBH₄) in some cases, although LiAlH₄ is more reliable.[3] This route can be advantageous if the direct reduction of the carboxylic acid proves to be low-yielding or if purification is problematic.

  • Disadvantages: This is a two-step process, which can lower the overall yield and increase the synthesis time. The esterification step requires additional reagents and purification.

Data Summary and Comparison

Parameter LiAlH₄ Reduction Borane (BH₃) Reduction Esterification then Reduction
Reagent Reactivity Very HighHighModerate to High (depends on reducing agent)
Chemoselectivity Low (reduces most carbonyls)High (selective for carboxylic acids)Moderate (depends on reducing agent)
Number of Steps OneOneTwo
Safety Concerns High (pyrophoric, reacts violently with water)High (flammable, toxic)Moderate (depends on reagents used)
Workup Can be challenging (aluminum salts)Generally cleanerGenerally straightforward
Typical Yields (for similar reductions) Good to ExcellentGood to ExcellentGood (over two steps)

Conclusion and Recommendations

The direct reduction of 4-Fluoro-1-benzothiophene-2-carboxylic acid with Lithium Aluminum Hydride stands as the most efficient and direct protocol for the synthesis of (4-Fluoro-1-benzothiophen-2-yl)methanol. Its high reactivity ensures a complete and generally high-yielding conversion. However, the inherent risks associated with LiAlH₄ necessitate stringent safety precautions and a carefully executed workup procedure.

For laboratories where the handling of LiAlH₄ is a concern, the use of a borane complex offers a viable and often safer alternative with a more straightforward workup. The two-step esterification-reduction sequence is a less direct but still effective route, particularly if issues with chemoselectivity or purification arise with the direct reduction methods.

The choice of the optimal synthesis protocol will ultimately depend on the specific requirements of the research, including scale, available equipment, and the experience of the researcher. The detailed protocol and comparative analysis provided in this guide offer a solid foundation for the successful and validated synthesis of this important fluorinated benzothiophene building block.

References

  • Fieser, L. F., & Fieser, M. (n.d.). Reagents for Organic Synthesis. Wiley.
  • University of Bristol. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Clark, J. (2015). Reduction of Carboxylic Acids. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

  • NIH. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • NIH. (2020). A general access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Retrieved from [Link]

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